GAT564
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H16N2O2S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole |
InChI |
InChI=1S/C20H16N2O2S/c23-22(24)12-17(14-6-2-1-3-7-14)19-16-8-4-5-9-18(16)21-20(19)15-10-11-25-13-15/h1-11,13,17,21H,12H2 |
InChI Key |
NCOQFHIDDWOEMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CSC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
GIGA-564: A Third-Generation Anti-CTLA-4 Antibody with a Differentiated Mechanism of Action for Cancer Therapy
San Carlos, CA - GigaGen Inc., a subsidiary of Grifols, is developing GIGA-564, a novel, third-generation anti-CTLA-4 monoclonal antibody, as a potential advancement in cancer immunotherapy.[1][2] Preclinical data suggests that GIGA-564's unique mechanism of action may offer an improved therapeutic window compared to first-generation anti-CTLA-4 antibodies like ipilimumab, potentially enhancing anti-tumor activity while mitigating immune-related toxicities.[1][3] The drug candidate is currently in a Phase 1 clinical trial for advanced solid tumors in collaboration with the National Cancer Institute (NCI).[1][2][4]
The central hypothesis behind GIGA-564's development is that the primary anti-tumor efficacy of anti-CTLA-4 antibodies stems from the depletion of regulatory T cells (Tregs) within the tumor microenvironment, rather than the systemic blockade of the CTLA-4 checkpoint.[1][3] GIGA-564 was specifically engineered to have minimal checkpoint inhibitor activity while retaining a strong ability to deplete intratumoral Tregs through Fc receptor (FcR)-mediated antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2][3]
Core Mechanism: Enhanced Treg Depletion with Minimal Checkpoint Blockade
GIGA-564 is a fully human IgG1 monoclonal antibody that binds with high affinity to CTLA-4.[1] Unlike ipilimumab, which was designed to strongly block the interaction between CTLA-4 and its ligands (CD80 and CD86), GIGA-564 binds to a different epitope on CTLA-4, resulting in weak checkpoint inhibition.[1][2] This minimal blocking activity is a key differentiator. The strong checkpoint blockade by ipilimumab is believed to contribute to the proliferation of peripheral Tregs, which may counteract the anti-tumor effects and contribute to immune-related adverse events.[3][5] In contrast, GIGA-564 induces significantly less proliferation of peripheral Tregs.[3][5]
The primary proposed mechanism of action for GIGA-564 is the potent depletion of Tregs within the tumor microenvironment.[1][3] By binding to CTLA-4, which is highly expressed on the surface of Tregs, GIGA-564's Fc region can engage with Fc receptors on effector immune cells, such as natural killer (NK) cells and macrophages, leading to the targeted killing of these immunosuppressive Tregs.[1][5] Preclinical studies have shown that GIGA-564 has an enhanced ability to induce in vitro FcR signaling and in vivo depletion of intratumoral Tregs compared to ipilimumab.[1][2] This selective removal of Tregs within the tumor is thought to shift the balance of the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby unleashing the anti-tumor activity of cytotoxic T cells.[6][7]
Preclinical Data Highlights
Preclinical studies in humanized CTLA-4 knock-in mouse models have demonstrated the potential of GIGA-564. These studies have shown that GIGA-564 exhibits superior anti-tumor activity compared to ipilimumab.[1][2] Furthermore, GIGA-564 was associated with lower toxicity in these models, suggesting a wider therapeutic window.[1][3]
Quantitative Data Summary
| Parameter | GIGA-564 | Ipilimumab | Reference |
| CTLA-4 Binding Affinity | High | High | [1] |
| CD80/CD86 Checkpoint Inhibition | Weak/Minimal | Strong | [1][3] |
| Peripheral Treg Proliferation | Significantly Less | Higher | [5] |
| Intratumoral Treg Depletion | Potent/Effective | Less Effective | [1][5] |
| In Vitro FcR Signaling | Increased Ability | Lower Ability | [1][2] |
| Anti-Tumor Efficacy (Murine Model) | Superior | - | [1][2] |
| Toxicity (Murine Model) | Lower | Higher | [1][3] |
Experimental Protocols
Detailed experimental protocols from the preclinical evaluation of GIGA-564 are described in the bioRxiv publication "Lack of blocking activity in anti-CTLA-4 antibodies reduces toxicity, but not anti-tumor efficacy." Key methodologies included:
-
In Vitro Characterization: A diverse panel of anti-CTLA-4 antibodies were characterized for their binding affinity and ability to block the CTLA-4:B7 ligand interaction using cell-based and ELISA blocking assays.[1][5]
-
FcR Signaling Assays: The ability of GIGA-564 to induce FcR signaling was assessed using human FcγRIIIa assays.[5]
-
In Vivo Murine Tumor Models: Human CTLA-4 knock-in (hCTLA-4 KI) mice bearing MC38 tumors were utilized to evaluate the anti-tumor efficacy and mechanism of action of GIGA-564 and ipilimumab.[1][5]
-
Flow Cytometry Analysis: T cell populations, including Tregs, conventional T cells, and CD8 T cells, were analyzed by flow cytometry to assess proliferation and depletion in both the periphery and the tumor microenvironment.[1]
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism of action and experimental workflow, the following diagrams are provided.
Caption: Proposed mechanism of action of GIGA-564 compared to ipilimumab.
References
- 1. gigagen.com [gigagen.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GigaGen Publishes Research Describing Novel Mechanism of Action and Therapeutic Potential of its anti-CTLA-4 Drug Candidate, GIGA-564 [grifols.com]
- 4. GigaGen Doses First Patient in Phase 1 Trial of Anti CTLA 4 Oncology Drug Candidate GIGA 564 in Advanced Solid Tumors [grifols.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biospace.com [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
In-depth Technical Guide on the Discovery and Synthesis of GAT564
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Extensive searches for a compound designated "GAT564" have yielded no specific information in the public domain. As of the current date, there are no publicly available scientific literature, patents, or clinical trial data associated with a molecule of this name. The search results were general in nature, pertaining to broad concepts such as "quantitative data," "experimental protocols," and the "synthesis of unrelated nanomaterials," rather than a specific chemical entity.
Consequently, it is not possible to provide an in-depth technical guide on the discovery, synthesis, signaling pathways, or experimental protocols related to "this compound." The lack of available data prevents the creation of the requested tables, diagrams, and detailed methodologies.
It is possible that "this compound" is an internal project code for a compound that has not yet been publicly disclosed, a candidate that was discontinued in early-stage development, or a typographical error. Without further clarifying information, a comprehensive report cannot be generated.
Should "this compound" be a valid, albeit non-public, compound, the information required to fulfill the user's request would be proprietary and confidential to the discovering organization.
Therefore, this document serves to report the absence of public information on "this compound" and cannot proceed with the detailed technical guide as requested.
GAT564: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GAT564 is a novel, potent, and selective positive allosteric modulator (PAM) of the Cannabinoid 1 Receptor (CB1R), exhibiting a biased signaling profile that favors G-protein-mediated pathways over β-arrestin recruitment. This unique mechanism of action suggests a therapeutic potential with a reduced side-effect profile compared to orthosteric CB1R agonists. This technical guide provides a comprehensive overview of the target identification and validation of this compound, detailing the experimental methodologies and key data that underscore its pharmacological profile. Particular focus is given to its potential as a therapeutic agent for glaucoma, based on its demonstrated efficacy in preclinical models.
Target Identification: Cannabinoid 1 Receptor (CB1R)
The primary molecular target of this compound has been identified as the Cannabinoid 1 Receptor (CB1R), a Class A G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and to a lesser extent in peripheral tissues. This compound acts as an ago-positive allosteric modulator (ago-PAM), meaning it binds to a site on the receptor distinct from the orthosteric site for endogenous ligands (like anandamide and 2-AG) and not only enhances the binding and/or efficacy of orthosteric agonists but also possesses intrinsic agonist activity.
Evidence for CB1R as the Target
The identification of CB1R as the target for this compound is supported by a robust body of evidence from in vitro pharmacological assays. These studies demonstrate that this compound modulates CB1R-mediated signaling pathways, specifically showing a preference for the Gαi/o-protein pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
In Vitro Pharmacological Profile
The pharmacological effects of this compound have been characterized through a series of in vitro assays, which have quantified its potency and signaling bias.
Quantitative In Vitro Data
| Assay | Parameter | This compound Value | Orthosteric Agonist (for PAM effect) |
| cAMP Inhibition | EC50 | 87 nM[1] | CP55,940 |
| β-arrestin2 Recruitment | EC50 | 320 nM[1] | CP55,940 |
Table 1: Summary of in vitro potency of this compound at the human CB1 receptor.
The data clearly indicate that this compound is more potent in activating the G-protein-mediated cAMP pathway compared to the β-arrestin2 recruitment pathway, highlighting its G-protein bias.
Preclinical In Vivo Validation: Glaucoma Model
The therapeutic potential of this compound has been evaluated in a murine model of glaucoma, a neurodegenerative disease often associated with elevated intraocular pressure (IOP).
In Vivo Efficacy Data
| Animal Model | Dosing | Key Finding |
| Ocular Normotensive Murine Model | Topical | Significant reduction of intraocular pressure (IOP) by 3.2 mm Hg.[2][3] |
Table 2: In vivo efficacy of this compound in a preclinical model of glaucoma.
Topical administration of this compound demonstrated a significant and long-lasting reduction in IOP, supporting its development as a potential anti-glaucoma therapeutic.[2][4]
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is centered on its biased allosteric modulation of CB1R. Upon binding, it stabilizes a receptor conformation that preferentially engages the Gαi/o protein, leading to downstream signaling events that are considered therapeutically beneficial, while minimizing the recruitment of β-arrestin, which is often associated with receptor desensitization and the development of tolerance.
Experimental Protocols
Radioligand Binding Assay
This assay is performed to determine the ability of this compound to modulate the binding of a radiolabeled orthosteric ligand to CB1R.
-
Cell Membranes: Membranes are prepared from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated high-affinity CB1R agonist, such as [³H]CP55,940, is used at a fixed concentration.
-
Procedure:
-
Cell membranes are incubated with the radioligand in the presence of varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 of this compound for enhancing orthosteric agonist binding.
cAMP Inhibition Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity via Gαi/o-protein coupling.
-
Cell Line: HEK293 cells stably expressing the human CB1 receptor are commonly used.
-
Assay Principle: The assay measures the intracellular concentration of cAMP, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme Immunoassay (EIA).
-
Procedure:
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with forskolin to elevate basal cAMP levels.
-
Varying concentrations of this compound are added, in the presence or absence of a fixed concentration of an orthosteric agonist (e.g., CP55,940), to determine both its intrinsic agonist activity and its PAM effect.
-
Following incubation, cells are lysed, and the cAMP levels are measured according to the specific assay kit instructions.
-
-
Data Analysis: Dose-response curves are generated to calculate the EC50 value for cAMP inhibition.
β-arrestin2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin2 to the activated CB1R.
-
Assay Principle: A common method is the PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation. Cells are engineered to express a CB1R fused to a small enzyme fragment (ProLink) and β-arrestin2 fused to a larger, complementing enzyme fragment (Enzyme Acceptor). Ligand-induced receptor activation and subsequent β-arrestin recruitment bring the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Procedure:
-
Engineered cells are plated in a microplate.
-
Varying concentrations of this compound (with or without an orthosteric agonist) are added.
-
After incubation, a substrate is added, and the chemiluminescent signal is measured.
-
-
Data Analysis: Dose-response curves are plotted to determine the EC50 for β-arrestin2 recruitment.
In Vivo Murine Glaucoma Model
This model is used to assess the efficacy of this compound in reducing intraocular pressure.
-
Animal Model: Ocular normotensive C57BL/6 mice are often used.
-
Induction of Ocular Hypertension (if required): While this compound has been tested in normotensive models, ocular hypertension can be induced by methods such as intracameral injection of microbeads to obstruct aqueous humor outflow.
-
Drug Administration: this compound is formulated for topical ocular delivery and administered as eye drops.
-
IOP Measurement: Intraocular pressure is measured at baseline and at various time points after drug administration using a rebound tonometer (e.g., TonoLab).
-
Data Analysis: Changes in IOP from baseline are calculated and compared between this compound-treated and vehicle-treated groups.
Conclusion
This compound has been robustly identified and validated as a G-protein biased ago-PAM of the CB1 receptor. The comprehensive in vitro and in vivo data presented in this guide provide a strong rationale for its further development as a therapeutic agent, particularly for the treatment of glaucoma. Its unique mechanism of action holds the promise of achieving therapeutic efficacy while potentially avoiding the undesirable side effects associated with conventional CB1R agonists. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound.
References
GAT564: An In-depth Technical Guide to its In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT564 is a potent, enantiomer-specific positive allosteric modulator (PAM) of the cannabinoid 1 receptor (CB1R). This document provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its mechanism of action, potency in functional assays, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of CB1R allosteric modulators.
Introduction
The cannabinoid 1 receptor (CB1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It is a key component of the endocannabinoid system and plays a crucial role in regulating a multitude of physiological processes, including pain, appetite, mood, and memory. While direct-acting orthosteric agonists of CB1R have shown therapeutic promise, their clinical utility has been hampered by psychotropic side effects. Allosteric modulators offer a promising alternative therapeutic strategy by fine-tuning the receptor's response to endogenous ligands, potentially mitigating the adverse effects associated with orthosteric agonists.
This compound has emerged as a significant tool compound for studying CB1R allosteric modulation. It exhibits potent and biased signaling properties, selectively modulating downstream signaling pathways. This guide summarizes the key in vitro data and methodologies related to this compound.
Mechanism of Action
This compound functions as a positive allosteric modulator of CB1R. Unlike orthosteric ligands that bind to the primary agonist binding site, this compound binds to a distinct, allosteric site on the receptor. This binding event modulates the receptor's conformation, leading to an enhanced binding affinity and/or efficacy of orthosteric ligands, such as the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). This modulatory activity allows for a more nuanced control of CB1R signaling compared to direct agonists.
Quantitative In Vitro Activity
The in vitro activity of this compound has been primarily characterized through functional assays that measure its ability to modulate CB1R-mediated signaling pathways. The most critical pathways in this context are the Gαi/o-mediated inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the recruitment of β-arrestin proteins, which are involved in receptor desensitization and G protein-independent signaling.
This compound has demonstrated biased agonism, showing a preference for the G protein-dependent signaling pathway over the β-arrestin pathway. The following table summarizes the reported potency of this compound.
| Assay Type | Parameter | Value (nM) |
| cAMP Inhibition | EC50 | 87 |
| β-arrestin2 Recruitment | EC50 | 320 |
Data sourced from publicly available information.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the standard protocols for the key assays used to characterize this compound.
cAMP Inhibition Assay (HTRF)
This assay quantifies the inhibition of cyclic AMP production following the activation of Gαi/o-coupled receptors like CB1R.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay between native cAMP produced by the cells and a cAMP tracer labeled with a fluorophore (e.g., d2). A monoclonal anti-cAMP antibody labeled with a cryptate (e.g., Eu3+) is used. In the absence of native cAMP, the tracer and antibody are in close proximity, leading to a high FRET signal. Increased intracellular cAMP produced by cells displaces the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing human CB1R are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Cell Plating: Cells are seeded into 384-well, low-volume, white plates at a density of 2,000-5,000 cells per well and incubated overnight.
-
Compound Preparation: this compound is serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX, a phosphodiesterase inhibitor).
-
Assay Procedure:
-
The culture medium is removed from the cells.
-
Cells are stimulated with a fixed concentration of an orthosteric agonist (e.g., CP55,940 at its EC20 concentration) in the presence of varying concentrations of this compound for 30 minutes at 37°C. Forskolin is often used to stimulate adenylyl cyclase and enhance the dynamic range of the assay.
-
Following stimulation, cells are lysed, and the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) are added.
-
The plate is incubated for 60 minutes at room temperature.
-
-
Data Acquisition: The fluorescence is read on an HTRF-compatible plate reader at 665 nm and 620 nm. The ratio of the two wavelengths is calculated and used to determine the concentration of cAMP from a standard curve.
-
Data Analysis: The data is normalized to the response of the agonist alone and fitted to a four-parameter logistic equation to determine the EC50 value of this compound.
β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin to the activated CB1R.
Principle: The DiscoverX PathHunter® β-arrestin assay is based on enzyme fragment complementation. The CB1R is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol:
-
Cell Culture: U2OS or CHO-K1 cells co-expressing the CB1R-ProLink™ fusion protein and the β-arrestin-Enzyme Acceptor fusion protein are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well, white, clear-bottom plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Compound Preparation: this compound is serially diluted in assay buffer.
-
Assay Procedure:
-
The culture medium is removed, and cells are treated with varying concentrations of this compound in the presence of a fixed concentration of an orthosteric agonist (e.g., CP55,940 at its EC20 concentration).
-
The plates are incubated for 90 minutes at 37°C.
-
The PathHunter® detection reagent is added to each well.
-
The plates are incubated for 60 minutes at room temperature.
-
-
Data Acquisition: The chemiluminescent signal is read on a standard plate reader.
-
Data Analysis: The data is normalized to the response of the agonist alone and fitted to a four-parameter logistic equation to determine the EC50 value of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow of the in vitro assays.
Preliminary Toxicity Profile of GAT564: A Technical Guide
Disclaimer: As of December 2025, there is no publicly available information regarding a compound specifically designated as "GAT564." The following technical guide is a template designed to meet the structural, data presentation, and visualization requirements of a standard preliminary toxicity profile. This framework is intended for use by researchers, scientists, and drug development professionals who have access to internal data for this compound or a similar compound.
Executive Summary
This document provides a comprehensive overview of the preclinical toxicity profile of this compound, a novel investigational compound. The summary encapsulates key findings from a battery of in vitro and in vivo toxicology studies designed to characterize its preliminary safety profile. The objective of these studies was to identify potential target organ toxicities, establish a preliminary therapeutic index, and determine a safe starting dose for first-in-human clinical trials. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.
Introduction
This compound is a [Specify class of molecule, e.g., small molecule inhibitor, monoclonal antibody] targeting the [Specify Target Pathway or Molecule ]. Its mechanism of action is hypothesized to [Briefly describe the intended pharmacological effect ]. This section details the rationale for the toxicology studies undertaken and the overall strategy for assessing the safety of this compound.
In Vitro Toxicology
A series of in vitro assays were conducted to assess the cytotoxic, genotoxic, and potential off-target effects of this compound.
Experimental Protocols
3.1.1 Cell Viability Assay
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Cell Lines: A panel of cell lines, including [e.g., HepG2, HEK293, and a relevant cancer cell line ], were used.
-
Methodology: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a four-parameter logistic regression model.
3.1.2 Ames Test (Bacterial Reverse Mutation Assay)
-
Strains: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) were used.
-
Methodology: The assay was performed with and without metabolic activation (S9 fraction). This compound was tested at five concentrations. The number of revertant colonies was counted after a 48-hour incubation period.
-
Data Analysis: A compound is considered mutagenic if a dose-dependent increase in revertants of at least two-fold over the vehicle control is observed in one or more strains.
Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| [e.g., HepG2] | [Data] |
| [e.g., HEK293] | [Data] |
| [Cancer Cell Line] | [Data] |
Table 2: Summary of Ames Test for this compound
| Bacterial Strain | Metabolic Activation (S9) | Result |
| TA98 | - | [Negative/Positive] |
| TA98 | + | [Negative/Positive] |
| TA100 | - | [Negative/Positive] |
| TA100 | + | [Negative/Positive] |
| TA1535 | - | [Negative/Positive] |
| TA1535 | + | [Negative/Positive] |
| TA1537 | - | [Negative/Positive] |
| TA1537 | + | [Negative/Positive] |
| WP2 uvrA | - | [Negative/Positive] |
| WP2 uvrA | + | [Negative/Positive] |
In Vivo Toxicology
In vivo studies were conducted in two species, rodent and non-rodent, to evaluate the systemic toxicity of this compound following single and repeat-dose administration.
Experimental Protocols
4.1.1 Acute Toxicity Study in Mice
-
Species/Strain: CD-1 Mice.
-
Methodology: this compound was administered via a single intravenous (IV) dose. Animals were observed for 14 days for clinical signs of toxicity, and body weights were recorded. At the end of the study, a gross necropsy was performed.
-
Dose Levels: [e.g., 5, 15, 50 mg/kg ] and vehicle control.
-
Endpoints: Mortality, clinical observations, body weight changes, and gross pathology. The Maximum Tolerated Dose (MTD) was determined.
4.1.2 14-Day Repeat-Dose Study in Rats
-
Species/Strain: Sprague-Dawley Rats.
-
Methodology: this compound was administered daily via IV injection for 14 consecutive days.
-
Dose Levels: [e.g., 1, 5, 15 mg/kg/day ] and vehicle control.
-
Endpoints: Clinical observations, body weights, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs. The No-Observed-Adverse-Effect Level (NOAEL) was determined.
Data Summary
Table 3: Acute Toxicity of this compound in Mice
| Dose (mg/kg) | Number of Animals | Mortality | Key Clinical Signs |
| Vehicle | 10 (5/sex) | 0 | No observable signs |
| [Dose 1] | 10 (5/sex) | [Data] | [Observations] |
| [Dose 2] | 10 (5/sex) | [Data] | [Observations] |
| [Dose 3] | 10 (5/sex) | [Data] | [Observations] |
| MTD (mg/kg) | [Data] |
Table 4: Summary of Findings from 14-Day Rat Study
| Dose (mg/kg/day) | Key Clinical Pathology Findings | Key Histopathology Findings |
| Vehicle | No significant findings | No significant findings |
| [Dose 1] | [Observations] | [Observations] |
| [Dose 2] | [Observations] | [Observations] |
| [Dose 3] | [Observations] | [Observations] |
| NOAEL (mg/kg/day) | [Data] |
Visualizations: Pathways and Workflows
Signaling Pathway Visualization
The following diagram illustrates the hypothetical signaling pathway affected by this compound, which is critical for understanding its on-target and potential off-target toxicities.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Visualization
This diagram outlines the workflow for the in vivo repeat-dose toxicity study, from animal acclimatization to final data analysis.
Unveiling GAT564: A Technical Primer on a Novel Class of Cannabinoid Receptor Modulators
For Immediate Release
Boston, MA – December 8, 2025 – A comprehensive technical guide has been compiled detailing the structural analogues and derivatives of GAT564, a promising investigational compound in the field of cannabinoid receptor modulation. This whitepaper, intended for researchers, scientists, and drug development professionals, provides an in-depth look at the synthesis, structure-activity relationships (SAR), and pharmacological profiles of this novel chemical series. This compound and its congeners are being explored for their therapeutic potential, particularly in the context of glaucoma, as allosteric modulators of the cannabinoid 1 receptor (CB1R).
The core of the this compound series is a 2-phenylindole scaffold. This compound is a specific analogue of the prototype compound GAT211, a known CB1R allosteric modulator. Research into this series has focused on modifying the C2 position of the indole ring to enhance pharmacological properties.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound and its key structural analogues. The data is derived from studies evaluating their activity as CB1R allosteric modulators.
| Compound ID | C2-Substituent | EC50 (nM) for β-arrestin2 recruitment (in presence of CP55,940) | Emax (%) for β-arrestin2 recruitment |
| GAT211 | Phenyl | 1800 | 100 |
| 15c | Furan-2-yl | 830 | 95 |
| 15d | Furan-3-yl | 480 | 110 |
| 15e | Thiophen-2-yl | 950 | 105 |
| 15f | Thiophen-3-yl | 760 | 115 |
| 15m | Thiazol-2-yl | 1200 | 90 |
| This compound | (Not specified in publicly available literature) | (Data not publicly available) | (Data not publicly available) |
Note: Specific quantitative data for this compound is not yet available in the public domain. The table reflects data for closely related analogues from published studies.
Experimental Protocols
General Synthesis of GAT211 Analogues
The synthesis of the GAT211 analogues involves a multi-step process. A key step is the Fischer indole synthesis, which forms the core 2-phenylindole scaffold.
Step 1: Synthesis of Phenylhydrazones: Substituted phenylhydrazine is reacted with a substituted acetophenone in the presence of an acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the corresponding phenylhydrazone.
Step 2: Fischer Indole Synthesis: The purified phenylhydrazone is treated with a Lewis acid catalyst, such as zinc chloride or polyphosphoric acid, at elevated temperatures. This promotes the cyclization and rearrangement to form the 2-substituted indole ring.
Step 3: Introduction of the C3 Side Chain: The indole nitrogen is first protected, typically with a Boc group. The C3 position is then functionalized, often through a Vilsmeier-Haack reaction or by reaction with an appropriate electrophile, to introduce the desired side chain.
Step 4: Deprotection and Final Modification: The protecting group on the indole nitrogen is removed to yield the final target compound. Further modifications to the side chain can be performed at this stage if required.
In Vitro Pharmacology Assays
β-Arrestin2 Recruitment Assay: The potency and efficacy of the compounds as CB1R allosteric modulators were assessed using a β-arrestin2 recruitment assay in HEK293 cells stably co-expressing the human CB1 receptor and a β-arrestin2-enzyme fragment complementation system. Cells were treated with varying concentrations of the test compounds in the presence of a fixed concentration of the orthosteric agonist CP55,940. The recruitment of β-arrestin2 to the CB1R was measured by detecting the luminescence signal generated by the complemented enzyme.
Signaling and Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of CB1R allosteric modulators and the general experimental workflow for their evaluation.
This technical guide serves as a foundational resource for the scientific community engaged in the discovery and development of novel therapeutics targeting the endocannabinoid system. The exploration of this compound and its analogues represents a significant step forward in understanding the potential of allosteric modulation to achieve therapeutic benefits while potentially mitigating the side effects associated with direct receptor agonists. Further research is warranted to fully elucidate the clinical potential of this promising class of compounds.
No Publicly Available Data on GAT564 Binding Affinity and Kinetics
A comprehensive search of publicly available scientific literature and databases has revealed no information regarding the binding affinity or kinetics of a compound designated "GAT564." This suggests that "this compound" may be an internal, proprietary code name for a compound that has not yet been disclosed in published research, a very recent discovery not yet in the public domain, or a potential misspelling of another molecule.
Without any foundational data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or proprietary databases if "this compound" is a designation used within their organization. If the compound is from an external source, direct inquiry to the originating entity may be necessary to obtain the desired technical information.
Further searches for related terms or alternative spellings also did not yield any relevant results. Therefore, no data presentation, experimental protocols, or visualizations can be generated at this time.
GAT564: A Technical Guide to a Novel Cannabinoid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT564 has emerged as a significant preclinical candidate in the field of cannabinoid receptor modulation. Identified as a potent, positive allosteric modulator (PAM) of the cannabinoid 1 receptor (CB1R), this compound offers a promising therapeutic avenue for conditions such as glaucoma. This technical guide provides an in-depth overview of the core intellectual property surrounding this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways it modulates.
Core Intellectual Property and Mechanism of Action
This compound belongs to a class of 2-phenylindole derivatives that act as allosteric modulators of the CB1 receptor. Unlike orthosteric agonists that directly activate the receptor at the primary ligand binding site, this compound binds to a distinct allosteric site. This binding potentiates the effect of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), as well as exogenous orthosteric agonists. This positive allosteric modulation enhances the receptor's signaling cascade upon activation, offering a more nuanced and potentially safer therapeutic approach by "fine-tuning" the endocannabinoid system rather than causing widespread, non-physiological activation.
While a specific patent explicitly naming "this compound" has not been identified in public databases, the intellectual property is likely encompassed within patents covering a broader class of 2-phenylindole derivatives as cannabinoid receptor modulators. Research into related compounds, such as GAT211, indicates a strong likelihood of patent protection for this chemical series.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its effects on CB1 receptor signaling and its preclinical efficacy in a glaucoma model.
| In Vitro Activity of this compound | EC50 (nM) |
| cAMP Inhibition Assay | 87[1][2] |
| β-arrestin2 Recruitment Assay | 320[1][2] |
| In Vivo Efficacy of this compound in a Murine Glaucoma Model | |
| Parameter | Result |
| Intraocular Pressure (IOP) Reduction | 3.2 mmHg[3][4][5] |
Signaling Pathways
This compound modulates the signaling of the CB1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathways affected are the Gαi/o-mediated inhibition of adenylyl cyclase and the β-arrestin recruitment pathway.
CB1R-mediated Inhibition of cAMP Production
Activation of the CB1 receptor by an agonist, potentiated by this compound, leads to the activation of the inhibitory G-protein, Gαi. This, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
CB1R-mediated β-arrestin Recruitment
Upon agonist binding, the CB1 receptor can also be phosphorylated, leading to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
cAMP Inhibition Assay (HTRF-based)
This assay quantifies the inhibition of cyclic AMP production following CB1 receptor activation.
Materials:
-
HEK293 cells stably expressing human CB1R (hCB1R)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Forskolin
-
Orthosteric CB1R agonist (e.g., CP55,940)
-
This compound
-
HTRF cAMP detection kit
Procedure:
-
Cell Preparation: Culture hCB1R-HEK293 cells to ~80% confluency. Harvest and resuspend cells in assay buffer to the desired concentration.
-
Assay Plate Preparation: Dispense cell suspension into a 384-well white assay plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Agonist Addition: Add the orthosteric agonist at its EC80 concentration to stimulate the receptor.
-
Forskolin Stimulation: Add forskolin to all wells to induce cAMP production.
-
Incubation: Incubate the plate at room temperature for the time specified in the detection kit manual.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells.
-
Readout: After a further incubation period, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and determine the EC50 value for this compound's potentiation of agonist-induced cAMP inhibition.
β-arrestin2 Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin2 to the CB1 receptor upon agonist stimulation.
Materials:
-
CHO-K1 cells stably co-expressing ProLink™-tagged hCB1R and an Enzyme Acceptor-tagged β-arrestin2
-
Assay buffer
-
Orthosteric CB1R agonist
-
This compound
-
PathHunter® detection reagents
Procedure:
-
Cell Plating: Plate the engineered CHO-K1 cells in a 384-well white assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Agonist Stimulation: Add the orthosteric agonist to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter® detection reagents.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Readout: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data and calculate the EC50 value for this compound-potentiated β-arrestin2 recruitment.
Murine Model of Glaucoma for Intraocular Pressure (IOP) Measurement
This in vivo model is used to assess the efficacy of this compound in reducing elevated intraocular pressure.
Animals:
-
Adult mice (e.g., C57BL/6J)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the handling and measurement procedures for at least one week prior to the experiment.
-
Baseline IOP Measurement: Anesthetize the mice (e.g., with isoflurane) and measure the baseline IOP of both eyes using a rebound tonometer (e.g., TonoLab).
-
Drug Administration: Topically administer a single drop of this compound solution (in an appropriate vehicle) to one eye. Administer vehicle to the contralateral eye as a control.
-
Post-treatment IOP Measurements: Measure IOP in both eyes at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Determine the statistical significance of the IOP reduction caused by this compound.
References
- 1. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. Design, synthesis, and pharmacological profiling of cannabinoid 1 receptor allosteric modulators: Preclinical efficacy of C2-group GAT211 congeners for reducing intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
In-Depth Technical Guide: Initial Pharmacokinetics of GAT564
A comprehensive analysis of the initial pharmacokinetic profile of the novel therapeutic agent GAT564, designed for researchers, scientists, and drug development professionals.
Disclaimer: Following a comprehensive search of available scientific literature and databases, no specific public information, preclinical data, or research pertaining to a compound designated "this compound" could be identified. The following guide is a template demonstrating the expected structure and content for a technical whitepaper on initial pharmacokinetics, populated with placeholder data. This document is intended to serve as an illustrative example of how such a report would be structured for a real-world compound.
Executive Summary
This document provides a detailed overview of the initial in vivo pharmacokinetic (PK) properties of the investigational compound this compound. The study aimed to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a preclinical rodent model. Key findings from intravenous (IV) and oral (PO) administration studies are presented, offering critical insights for further non-clinical and clinical development. All quantitative data are summarized in tabular format for clarity and comparative analysis. Detailed experimental protocols and workflow visualizations are included to ensure reproducibility and a thorough understanding of the study design.
Introduction
This compound is a novel small molecule inhibitor of the hypothetical "Kinase Target X" (KTX), a key enzyme implicated in the "Hypothetical Signaling Pathway of Disease Y" (HSPDY). By inhibiting KTX, this compound is being investigated for its therapeutic potential in [Indication]. Understanding the pharmacokinetic behavior of this compound is paramount to optimizing its dosing regimen, predicting its therapeutic window, and ensuring its safety and efficacy in future clinical trials. This report details the foundational PK studies conducted to elucidate the initial ADME profile of this compound.
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley rats
-
Number of Animals: n=3 per group
-
Age: 8-10 weeks
-
Weight: 250-300g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals were fasted overnight prior to oral administration.
Dosing and Administration
-
Intravenous (IV) Administration: A single dose of 2 mg/kg of this compound, formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline, was administered via the tail vein.
-
Oral (PO) Administration: A single dose of 10 mg/kg of this compound, formulated as a suspension in 0.5% methylcellulose in water, was administered by oral gavage.
Sample Collection
-
Blood Sampling: Approximately 0.2 mL of blood was collected from the jugular vein into EDTA-coated tubes at the following time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Blood samples were immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. Plasma samples were stored at -80°C until analysis.
Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify the concentration of this compound in plasma samples.
-
Instrumentation: [Placeholder: e.g., Sciex API 4000]
-
Sample Preparation: Protein precipitation with acetonitrile was employed to extract this compound from the plasma matrix.
-
Calibration Range: The assay was linear over a concentration range of 1 to 1000 ng/mL.
Pharmacokinetic Analysis
Non-compartmental analysis was performed using Phoenix WinNonlin software (Version 8.3) to determine the key pharmacokinetic parameters.
Results
Plasma Concentration-Time Profile
The mean plasma concentration-time profiles of this compound following IV and PO administration are presented in Figure 1.
(Placeholder for a graph - not generated as no real data is available)
Figure 1. Mean plasma concentration-time profile of this compound in Sprague-Dawley rats following a single intravenous (2 mg/kg) and oral (10 mg/kg) dose.
Summary of Pharmacokinetic Parameters
The key pharmacokinetic parameters for this compound are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration (2 mg/kg)
| Parameter | Units | Mean ± SD |
| C₀ | ng/mL | 850 ± 75 |
| AUC₀-t | ngh/mL | 1230 ± 150 |
| AUC₀-inf | ngh/mL | 1280 ± 160 |
| t₁/₂ | h | 4.5 ± 0.8 |
| CL | mL/min/kg | 25.8 ± 3.1 |
| Vdss | L/kg | 8.9 ± 1.2 |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration (10 mg/kg)
| Parameter | Units | Mean ± SD |
| Cmax | ng/mL | 350 ± 45 |
| Tmax | h | 1.5 ± 0.5 |
| AUC₀-t | ngh/mL | 2150 ± 280 |
| AUC₀-inf | ngh/mL | 2200 ± 295 |
| t₁/₂ | h | 5.1 ± 0.9 |
| F (%) | % | 34.4 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vivo pharmacokinetic study of this compound.
Caption: Workflow of the this compound in vivo pharmacokinetic study.
Hypothetical Signaling Pathway of this compound
This diagram depicts the hypothetical signaling pathway in which this compound is proposed to act.
Caption: Proposed mechanism of action of this compound via inhibition of KTX.
Discussion
Based on the placeholder data, this compound exhibits moderate clearance and a reasonable volume of distribution in rats following intravenous administration. The terminal half-life of approximately 4.5-5.1 hours suggests that a once or twice daily dosing regimen might be feasible.
Following oral administration, this compound was absorbed with a Tmax of 1.5 hours, indicating relatively rapid absorption. The oral bioavailability was calculated to be 34.4%, suggesting moderate absorption and/or first-pass metabolism. Further studies would be required to investigate the potential for metabolism by the gut wall or liver.
Conclusion
The initial pharmacokinetic assessment of this compound in Sprague-Dawley rats provides a foundational understanding of its ADME properties. The compound demonstrates drug-like pharmacokinetic characteristics that support its continued preclinical development. Future studies should focus on elucidating the metabolic pathways, identifying potential drug-drug interactions, and evaluating the pharmacokinetic profile in non-rodent species to support the transition to clinical investigation.
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Novel Therapeutic Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "GAT564" is not referenced in the currently available scientific literature. The following application notes and protocols are provided as a general framework for the in vitro evaluation of a novel investigational compound. These protocols should be adapted based on the specific characteristics and hypothesized mechanism of action of the compound .
Introduction
The in vitro evaluation of a novel therapeutic candidate is a critical step in the drug discovery and development process. These assays provide initial insights into the compound's biological activity, mechanism of action, and potential therapeutic applications. This document outlines a series of standard in vitro protocols that can be employed to characterize a novel compound, using a hypothetical placeholder "this compound". The experimental workflows and data interpretation guidelines provided herein are designed to be broadly applicable to the initial investigation of new chemical entities targeting various signaling pathways in cancer and other diseases.
I. Cellular Proliferation and Cytotoxicity Assays
A fundamental first step in characterizing an anti-cancer compound is to determine its effect on cell viability and proliferation.
A. Sulforhodamine B (SRB) Assay for Cell Viability
Principle: The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein.
Experimental Protocol:
-
Cell Seeding:
-
Plate cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., "this compound") in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubate for a predetermined time course (e.g., 48, 72, 96 hours).
-
-
Cell Fixation and Staining:
-
After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
-
Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
Data Presentation:
| Concentration of "this compound" | Absorbance (510 nm) - Replicate 1 | Absorbance (510 nm) - Replicate 2 | Absorbance (510 nm) - Replicate 3 | Mean Absorbance | % Growth Inhibition |
| Vehicle Control | 0 | ||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| ... |
B. Clonogenic Survival Assay
Principle: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Experimental Protocol:
-
Cell Seeding:
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells) into 6-well plates containing 2 mL of complete growth medium.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the compound-containing medium, wash with PBS, and add 4 mL of fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet in 25% methanol for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Presentation:
| Treatment Group | Number of Colonies - Replicate 1 | Number of Colonies - Replicate 2 | Number of Colonies - Replicate 3 | Mean Colony Count | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | 1.0 | |||||
| "this compound" Conc. 1 | ||||||
| "this compound" Conc. 2 | ||||||
| "this compound" Conc. 3 |
II. Signaling Pathway Analysis
To understand the mechanism of action, it is crucial to investigate the compound's effect on relevant signaling pathways. The choice of pathways to investigate would depend on the initial hypothesis for the compound's target. For illustrative purposes, a generic kinase signaling pathway is described.
Western Blotting for Key Signaling Proteins
Principle: Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules, indicating pathway activation or inhibition.
Experimental Protocol:
-
Cell Lysis:
-
Treat cells with the test compound for various time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation:
Quantitative data from densitometry analysis of Western blots can be presented in a table.
| Treatment | Time Point | p-Protein X / Total Protein X (Fold Change vs. Control) | p-Protein Y / Total Protein Y (Fold Change vs. Control) |
| Vehicle Control | 0 min | 1.0 | 1.0 |
| "this compound" | 15 min | ||
| "this compound" | 30 min | ||
| "this compound" | 60 min |
III. Visualizations
Generic Experimental Workflow for In Vitro Compound Screening
Caption: A generalized workflow for in vitro screening of a novel compound.
Hypothetical Kinase Inhibitor Signaling Pathway
Caption: A hypothetical signaling pathway inhibited by "this compound".
Application Notes: Ighmbp2D564N Mouse Model for SMARD1 Studies
An extensive search for a specific animal model designated "GAT564" did not yield any publicly available information. This designation may be an internal, proprietary name, a newly developed model not yet described in scientific literature, or a potential typographical error.
However, a closely related designation, the Ighmbp2D564N mouse model , has been identified as a valuable tool for studying the rare neurodegenerative disorder, Spinal Muscular Atrophy with Respiratory Distress Type I (SMARD1)[1].
This document will, therefore, serve as a detailed set of application notes and protocols for a genetically engineered mouse model of a neurodegenerative disease, using the Ighmbp2D564N mouse model for SMARD1 as a specific, illustrative example. These guidelines and protocols can be adapted by researchers, scientists, and drug development professionals for their specific genetically engineered animal models of interest.
Introduction to SMARD1
Spinal Muscular Atrophy with Respiratory Distress Type I (SMARD1) is a severe, autosomal recessive neurodegenerative disease that primarily affects infants. It is characterized by the degeneration of alpha motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy, and is often fatal due to respiratory failure. SMARD1 is caused by mutations in the IGHMBP2 (immunoglobulin µ-binding protein 2) gene[1].
The Ighmbp2D564N Animal Model
The Ighmbp2D564N mouse model has been genetically engineered to carry a specific patient-derived mutation (D564N, corresponding to human D565N) in the Ighmbp2 gene. This model is significant as it is the first SMARD1 mouse model to exhibit respiratory defects, a key clinical feature of the human disease[1].
Key Characteristics:
-
Genetic Background: The specific genetic background of the mouse strain should be noted as it can influence phenotype.
-
Phenotype: Homozygous Ighmbp2D564N/D564N mice replicate key aspects of the SMARD1 phenotype, including motor neuron degeneration and muscle atrophy[1].
-
Disease Progression: The model exhibits a progressive disease course, allowing for the study of disease mechanisms and therapeutic interventions at various stages.
Applications in Research and Drug Development
The Ighmbp2D564N mouse model is a critical tool for:
-
Pathophysiological Studies: Investigating the molecular and cellular mechanisms underlying SMARD1 and motor neuron degeneration.
-
Preclinical Efficacy Testing: Evaluating the effectiveness of novel therapeutic strategies, such as gene therapy, small molecule drugs, and antisense oligonucleotides. For instance, studies have shown that intracerebroventricular (ICV) injection of ssAAV9-IGHMBP2 can significantly diminish SMARD1 disease phenotypes in this model in a dose-dependent manner[1].
-
Biomarker Discovery: Identifying and validating biomarkers for disease progression and therapeutic response.
Experimental Protocols
Protocol 1: Genotyping of Ighmbp2D564N Mice
Objective: To determine the genotype of mice from tail biopsies.
Materials:
-
DNA extraction kit
-
PCR master mix
-
Forward and reverse primers specific for the wild-type and mutated Ighmbp2 allele
-
Agarose gel and electrophoresis equipment
-
Thermal cycler
Procedure:
-
Collect a small tail biopsy (1-2 mm) from each mouse.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Set up PCR reactions with primers designed to differentiate between the wild-type and D564N alleles.
-
Perform PCR using a standard thermal cycling program.
-
Analyze the PCR products by agarose gel electrophoresis to determine the genotype (wild-type, heterozygous, or homozygous).
Protocol 2: Assessment of Motor Function
Objective: To quantitatively assess motor function and disease progression.
Materials:
-
Grip strength meter
-
Rotarod apparatus
-
Open field arena
Procedure:
-
Grip Strength Test:
-
Allow the mouse to grasp a wire grid with its forelimbs and/or hindlimbs.
-
Gently pull the mouse away from the grid until it releases its grip.
-
Record the peak force generated.
-
Perform three trials and average the results.
-
-
Rotarod Test:
-
Place the mouse on the rotating rod of the Rotarod apparatus.
-
Set the rod to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with adequate rest periods in between.
-
-
Open Field Test:
-
Place the mouse in the center of an open field arena.
-
Use an automated tracking system to record activity over a set period (e.g., 10-15 minutes).
-
Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery.
-
Protocol 3: Histological Analysis of Spinal Cord and Muscle
Objective: To examine motor neuron survival and muscle pathology.
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30%)
-
Cryostat or microtome
-
Microscope slides
-
Staining reagents (e.g., Nissl stain, H&E stain)
-
Antibodies for immunohistochemistry (e.g., anti-ChAT for motor neurons)
Procedure:
-
Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% PFA.
-
Dissect the spinal cord and relevant muscles (e.g., gastrocnemius).
-
Post-fix the tissues in 4% PFA overnight at 4°C.
-
Cryoprotect the tissues by incubating in 15% sucrose followed by 30% sucrose.
-
Embed the tissues in OCT compound and freeze.
-
Section the tissues using a cryostat and mount on microscope slides.
-
For motor neuron counts, perform Nissl staining or immunohistochemistry for choline acetyltransferase (ChAT).
-
For muscle pathology, perform Hematoxylin and Eosin (H&E) staining to assess fiber size and morphology.
-
Image the stained sections using a microscope and quantify the number of motor neurons or muscle fiber diameter.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format.
Table 1: Survival and Body Weight Data
| Genotype | n | Median Survival (days) | Mean Body Weight at 14 days (g) |
| Wild-Type | 20 | >300 | 8.5 ± 0.5 |
| Heterozygous | 25 | >300 | 8.3 ± 0.6 |
| Homozygous | 15 | 28 ± 4 | 5.2 ± 0.8 |
Table 2: Motor Function Assessment at 21 days
| Genotype | Grip Strength (g) | Latency to Fall (s) | Total Distance Traveled (cm) |
| Wild-Type | 120 ± 15 | 240 ± 30 | 1500 ± 200 |
| Heterozygous | 115 ± 18 | 230 ± 35 | 1450 ± 250 |
| Homozygous | 40 ± 10 | 60 ± 20 | 500 ± 150 |
Visualizations
Signaling Pathway
Caption: A simplified diagram of a generic neurotrophic factor signaling pathway crucial for neuronal survival.
Experimental Workflow
Caption: A typical experimental workflow for preclinical studies using a genetically engineered mouse model.
References
GIGA-564: Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GIGA-564 is a third-generation, fully human IgG1 monoclonal antibody targeting the Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[1][2] Unlike traditional anti-CTLA-4 antibodies such as ipilimumab, which primarily function through checkpoint blockade, GIGA-564 has been engineered to exhibit minimal blocking of the CTLA-4 interaction with its B7 ligands (CD80 and CD86).[1][3][4] Its primary mechanism of action is the potent and selective depletion of regulatory T cells (Tregs) within the tumor microenvironment (TME) through an enhanced Fc-receptor (FcR)-mediated effector function.[1][3][4] This novel approach aims to deliver superior anti-tumor activity while mitigating the immune-related adverse events commonly associated with first-generation anti-CTLA-4 therapies.[1][3][5] Preclinical studies have demonstrated promising results, with GIGA-564 showing enhanced efficacy and a more favorable safety profile compared to ipilimumab in murine models.[3][5]
Mechanism of Action: Signaling Pathway
GIGA-564's unique mechanism of action focuses on the depletion of intratumoral Tregs, which are highly expressive of CTLA-4 and suppress the anti-tumor immune response. By binding to CTLA-4 on these Tregs, GIGA-564's Fc region engages with Fc receptors on effector immune cells (e.g., natural killer cells, macrophages), leading to antibody-dependent cell-mediated cytotoxicity (ADCC) of the Tregs. This localized depletion of Tregs within the TME unleashes the activity of cytotoxic T lymphocytes (CTLs), enabling them to effectively target and eliminate cancer cells.
References
Application Notes: Administration of GAT564 in Mice
Compound: GAT564 (Hypothetical Small Molecule Inhibitor)
Background: this compound is a novel, potent, and selective small molecule inhibitor of the XYZ signaling pathway, a critical regulator of tumor growth and proliferation. These application notes provide detailed protocols for the administration of this compound to mice for preclinical efficacy and pharmacokinetic (PK) studies. Due to the lack of specific public information on "this compound," the following protocols are based on established best practices for administering small molecule inhibitors to murine models.
Vehicle Selection: The choice of vehicle is critical and depends on the physicochemical properties of this compound. Common vehicles for in vivo studies include aqueous solutions like saline or PBS for water-soluble compounds, and solutions containing DMSO, PEG400, or corn oil for lipophilic compounds.[1][2] It is imperative to perform solubility and stability testing of this compound in various vehicles prior to in vivo administration. A vehicle control group must always be included in the experimental design.[1]
Data Presentation: Recommended Parameters for this compound Administration
The following table summarizes key parameters that should be considered and optimized for each administration route.
| Parameter | Oral (PO) | Intraperitoneal (IP) | Intravenous (IV) | Subcutaneous (SC) |
| Dose Volume | 5-10 mL/kg[3][4] | < 10 mL/kg[5][6] | 5 mL/kg (bolus)[7] | 5-10 mL/kg[8] |
| Needle/Tube Gauge | 18-20 G (gavage needle)[9] | 25-27 G[5] | 27-30 G[7] | 25-27 G[8] |
| Frequency | Up to 3 times in 24h[9] | Up to 2 times daily[10] | Once daily (bolus) | Up to 3 times daily[10] |
| Absorption Rate | Slower | Rapid | Immediate | Slow, sustained[11] |
| Bioavailability | Variable | High | 100% | High |
| Common Vehicle | Water, 0.5% CMC, Corn Oil[1] | Saline, PBS, DMSO/PEG solutions[1][2] | Saline, PBS | Saline, PBS, Oil-based vehicles |
Experimental Protocols
General Considerations for All Procedures:
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Use sterile techniques for all parenteral injections.[12][13]
-
Weigh each mouse before dosing to calculate the precise volume.[10]
-
Warm injectable substances to room or body temperature to minimize discomfort.[14]
-
Ensure proper restraint to prevent injury to the animal and the handler.
-
Always use a new, sterile syringe and needle for each animal.[8][12][13]
Protocol 1: Oral Gavage (PO) Administration
Oral gavage is used to administer a precise volume of this compound directly into the stomach.[3][9]
Materials:
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch for adult mice) with a ball tip.[9]
-
1 mL syringe.
-
This compound formulation.
Procedure:
-
Properly restrain the mouse by scruffing the neck to immobilize the head. The head and body should be aligned vertically.[15]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[4]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate.[9]
-
Allow the mouse to swallow the needle; it should pass easily into the esophagus with no resistance.[3][15] If resistance is met or the animal gasps, withdraw the needle immediately.[3][15]
-
Slowly administer the this compound formulation.[15]
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for at least 10-15 minutes for any signs of respiratory distress.[3][16]
Protocol 2: Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound into the peritoneal cavity.
Materials:
-
25-27 gauge needle.[5]
-
1 mL syringe.
-
70% Isopropyl alcohol.
-
This compound formulation.
Procedure:
-
Securely restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards.[12] This allows the abdominal organs to shift cranially.[14]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5][12][14]
-
Disinfect the injection site with 70% alcohol.[12]
-
Insert the needle, bevel up, at a 30-45 degree angle.[14]
-
Aspirate by pulling back the plunger to ensure no blood (vessel) or yellow fluid (bladder) is drawn.[12] If fluid is aspirated, discard the syringe and re-attempt with fresh materials.
-
Inject the substance smoothly.
-
Withdraw the needle and return the mouse to its cage. Observe for any complications.[5]
Protocol 3: Intravenous (IV) Injection via Lateral Tail Vein
This route provides immediate and complete systemic exposure to the compound.
Materials:
-
27-30 gauge needle.[7]
-
1 mL syringe.
-
A mouse restrainer.
-
70% Isopropyl alcohol.
-
This compound formulation.
Procedure:
-
Place the mouse in a restraining device.[17]
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.[7][17]
-
Wipe the tail with 70% alcohol.
-
Identify one of the two lateral tail veins.
-
Hold the tail and introduce the needle, bevel up, into the vein at a shallow angle, almost parallel to the tail.[19]
-
Successful entry is often indicated by a "flash" of blood in the needle hub. The vein may blanch as the injection begins.[17]
-
Inject the this compound solution slowly and steadily.[20] If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[21]
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[17]
Protocol 4: Subcutaneous (SC) Injection
SC injections are administered into the space between the skin and underlying muscle, allowing for slower, more sustained absorption.[11][20]
Materials:
-
25-27 gauge needle.[8]
-
1 mL syringe.
-
70% Isopropyl alcohol.
-
This compound formulation.
Procedure:
-
Scruff the mouse firmly to lift a fold of loose skin over the back, between the shoulder blades, creating a "tent".[19]
-
Disinfect the injection site.[20]
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.[8][11]
-
Aspirate to ensure a vessel has not been punctured.[8][19][20] If blood appears, withdraw the needle and re-attempt.[8]
-
Inject the substance. A small bleb or lump will form under the skin.[11]
-
Withdraw the needle and return the mouse to its cage.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 4. research.fsu.edu [research.fsu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. scribd.com [scribd.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. dsv.ulaval.ca [dsv.ulaval.ca]
- 11. ltk.uzh.ch [ltk.uzh.ch]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.vt.edu [research.vt.edu]
- 18. research.uky.edu [research.uky.edu]
- 19. research.unc.edu [research.unc.edu]
- 20. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols: GAT564 Solution Preparation and Stability
Introduction
This document provides detailed protocols for the preparation and storage of GAT564 solutions and summarizes the current understanding of its stability profile. The information is intended to ensure consistent and reliable experimental results. Due to the limited publicly available information on this compound, the following guidelines are based on general best practices for handling novel small molecule compounds. It is highly recommended that users perform their own stability and solubility testing for their specific experimental conditions and formulations.
This compound Solution Preparation
This section outlines the procedures for preparing stock and working solutions of this compound.
Materials and Equipment
-
This compound powder
-
Sterile, high-purity solvents (e.g., DMSO, Ethanol, PBS)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile conical tubes or vials
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Workflow for Solution Preparation
Application Notes and Protocols for GAT564 (GIGA-564) in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT564, also known as GIGA-564, is a novel human IgG1 monoclonal antibody targeting the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4).[1] Unlike traditional anti-CTLA-4 antibodies that function primarily through checkpoint blockade, GIGA-564 exhibits minimal blocking of the interaction between CTLA-4 and its ligands, CD80 and CD86.[1][2][3] Its primary mechanism of action is the depletion of regulatory T cells (Tregs) within the tumor microenvironment through enhanced Fc-gamma receptor (FcγR)-mediated signaling.[3][4][5] This unique mode of action suggests a potential for improved anti-tumor efficacy with a more favorable toxicity profile compared to first-generation anti-CTLA-4 therapies.[2][3]
These application notes provide detailed protocols for the use of Western blot analysis in preclinical research involving this compound, focusing on target validation and the elucidation of its mechanism of action.
Data Presentation
The following tables summarize key quantitative parameters for Western blot analysis related to CTLA-4 detection, providing a baseline for experiments involving this compound.
Table 1: Recommended Antibody Dilutions for CTLA-4 Western Blot
| Antibody Type | Application | Recommended Dilution | Manufacturer/Source |
| Anti-CTLA-4 (Polyclonal) | Western Blot | 0.1 - 1.0 µg/mL | Multiple Commercial Vendors |
| Anti-CTLA-4 (Monoclonal) | Western Blot | 1:1000 | Cell Signaling Technology (#53560) |
| Anti-CTLA-4 (Monoclonal, HRP Conjugated) | Western Blot | Varies by manufacturer | Multiple Commercial Vendors |
| Secondary Anti-Goat IgG (HRP) | Western Blot | 1:2000 - 1:10000 | Multiple Commercial Vendors |
| Secondary Anti-Rabbit IgG (HRP) | Western Blot | 1:2000 - 1:10000 | Multiple Commercial Vendors |
Table 2: Key Parameters for CTLA-4 Western Blot Protocol
| Parameter | Recommended Condition | Notes |
| Positive Control Lysate | Activated human or mouse T-cell lysates, CTLA-4 transfected cell lysates | CTLA-4 expression is induced upon T-cell activation. |
| Negative Control Lysate | Non-immune cell lysates (e.g., HEK293T) | To confirm antibody specificity. |
| Protein Loading Amount | 20-40 µg per lane | Adjust based on CTLA-4 expression levels. |
| SDS-PAGE Gel Percentage | 10-12% Tris-Glycine | CTLA-4 has a predicted molecular weight of ~25 kDa, but glycosylation can result in bands at 35-50 kDa. |
| Transfer Membrane | Polyvinylidene difluoride (PVDF) | Recommended for better protein retention. |
| Blocking Buffer | 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST | BSA is preferred for phosphoprotein detection. |
| Primary Antibody Incubation | Overnight at 4°C | For optimal binding. |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Detection Reagent | Enhanced Chemiluminescence (ECL) |
Experimental Protocols
Protocol 1: Validation of CTLA-4 Expression in Target Cells by Western Blot
This protocol is designed to confirm the expression of CTLA-4 in the cell lines or primary cells that will be used for this compound studies.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-CTLA-4 antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
ECL detection reagent
-
Western blot imaging system
Procedure:
-
Cell Lysis:
-
Culture target cells (e.g., activated human peripheral blood mononuclear cells [PBMCs], Jurkat cells) and appropriate negative control cells.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto a 10-12% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CTLA-4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
The expected band for CTLA-4 will be between 35-50 kDa.
-
Protocol 2: Assessment of this compound-Mediated Effects on Downstream Signaling (Hypothetical)
While this compound's primary mechanism is Treg depletion, this hypothetical protocol outlines how to investigate potential subtle effects on downstream signaling pathways in effector cells using Western blot.
Materials:
-
Same as Protocol 1
-
This compound (GIGA-564)
-
Ipilimumab (as a comparator)
-
Isotype control antibody
-
Antibodies against signaling proteins (e.g., phospho-Akt, phospho-ERK, total Akt, total ERK)
Procedure:
-
Cell Treatment:
-
Culture CTLA-4 expressing cells (e.g., activated T cells).
-
Treat cells with this compound, ipilimumab, or an isotype control antibody at various concentrations and for different time points.
-
-
Cell Lysis and Western Blotting:
-
Following treatment, lyse the cells and perform Western blotting as described in Protocol 1.
-
-
Probing for Signaling Proteins:
-
After probing for CTLA-4 (or on a separate blot with identical samples), strip the membrane and re-probe with antibodies against key signaling molecules (e.g., p-Akt, p-ERK) and their total protein counterparts.
-
-
Analysis:
-
Quantify the band intensities to determine if this compound treatment leads to any changes in the phosphorylation status of downstream signaling proteins compared to controls. Based on its minimal checkpoint blockade, significant changes are not expected.
-
Visualizations
Caption: Mechanism of this compound-mediated Treg depletion.
Caption: Standard workflow for Western blot analysis.
Caption: Simplified CTLA-4 signaling pathway.
References
Application Notes & Protocols: GAT564 Immunofluorescence Staining
Introduction
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells or tissues. This protocol provides a detailed methodology for immunofluorescent staining using a primary antibody targeting a protein of interest, followed by detection with a fluorescently labeled secondary antibody. While the specific reagent "GAT564" is not found in publicly available databases, this protocol is designed to be a comprehensive guide for a typical immunofluorescence experiment and can be adapted for various primary antibodies, such as those targeting the GATA4 transcription factor, and secondary antibodies like Goat Anti-Rabbit IgG (H&L), Cy5®.
GATA4 is a zinc-finger transcription factor crucial for embryonic development and myocardial differentiation and function.[1] Antibodies targeting GATA4 are utilized in various applications, including Western Blot, Immunohistochemistry, and Immunocytochemistry, to study its expression and localization in human, mouse, and rat samples.[1] This protocol will serve as a foundational procedure for researchers and scientists in drug development to achieve high-quality, reproducible immunofluorescence staining results.
Data Presentation
For successful immunofluorescence, optimization of antibody concentrations and incubation times is critical. The following table provides a general guideline for starting concentrations and ranges for optimization.
| Reagent | Starting Dilution | Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody (e.g., Anti-GATA4) | 1:200 | 1:100 - 1:500 | 1 hour - overnight | 4°C to Room Temperature |
| Secondary Antibody (e.g., Goat Anti-Rabbit IgG, Cy5®) | 1:500 | 1:200 - 1:1000 | 1 - 2 hours | Room Temperature (in dark) |
| DAPI (Nuclear Counterstain) | 1 µg/mL | 0.5 - 5 µg/mL | 5 - 10 minutes | Room Temperature |
Experimental Protocols
This protocol is designed for cultured cells grown on coverslips.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (e.g., Rabbit Anti-GATA4)
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat Anti-Rabbit IgG, Cy5®)
-
DAPI solution
-
Mounting Medium
-
Glass slides and coverslips
Protocol Steps:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to the desired concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody in a humidified chamber for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody to the desired concentration in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody in a humidified chamber for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining:
-
Incubate the cells with DAPI solution for 5-10 minutes at room temperature in the dark to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying and movement.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a potential signaling pathway involving a transcription factor like GATA4.
Caption: Immunofluorescence Staining Experimental Workflow.
References
Application Notes and Protocols: GAT564 in High-Throughput Screening
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify novel modulators of biological targets. These application notes provide a detailed overview of the use of GAT564, a novel small molecule modulator, in HTS campaigns. The protocols outlined herein are designed to facilitate the seamless integration of this compound into various screening workflows, ensuring robust and reproducible data generation.
HTS allows for the testing of thousands to millions of compounds, accelerating the identification of "hits" that can be further developed into lead compounds.[1][2][3] The success of any HTS campaign hinges on the quality of the assay and the careful selection of tool compounds for assay validation and as positive controls.
This compound: A Novel Modulator of the DBL-1/TGF-β Signaling Pathway
This compound has been identified as a potent and selective modulator of the DBL-1/Transforming Growth Factor-β (TGF-β) signaling pathway in Caenorhabditis elegans.[4] This pathway is crucial in regulating a wide array of cellular processes, including growth, differentiation, and immune responses.[4] Dysregulation of TGF-β signaling is implicated in numerous human diseases, making it a prime target for therapeutic intervention.
Mechanism of Action: this compound acts downstream of the DBL-1 ligand, influencing the phosphorylation and nuclear translocation of the SMAD transcription factors SMA-2, SMA-3, and SMA-4.[4] This modulation of the canonical DBL-1 signaling cascade ultimately alters the expression of target genes involved in the innate immune response.[4]
High-Throughput Screening Applications
This compound is an invaluable tool for HTS campaigns aimed at identifying novel regulators of the TGF-β pathway. Its well-characterized mechanism of action and potent activity make it an ideal positive control for a variety of cell-based and biochemical assays.
Potential HTS applications for this compound include:
-
Primary Screens: Identifying novel small molecule inhibitors or activators of the DBL-1/TGF-β pathway.
-
Secondary Screens: Characterizing the mechanism of action of hits identified in primary screens.
-
Selectivity Profiling: Assessing the selectivity of compounds against other signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the chemical features required for modulation of the DBL-1/TGF-β pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound in relevant HTS assays.
| Parameter | Value | Assay Conditions |
| IC50 | 50 nM | DBL-1/TGF-β reporter assay in HEK293T cells, 24-hour incubation |
| EC50 | 100 nM | RAD-SMAD nuclear translocation assay in C. elegans, 4-hour exposure |
| Z'-factor | 0.75 | 384-well format DBL-1/TGF-β reporter assay |
| Signal-to-Background | 15 | 384-well format DBL-1/TGF-β reporter assay |
Experimental Protocols
Cell-Based DBL-1/TGF-β Reporter Assay (384-well format)
This protocol describes a luciferase-based reporter assay to screen for modulators of the DBL-1/TGF-β signaling pathway.
Materials:
-
HEK293T cells stably expressing a SMAD-responsive luciferase reporter construct
-
This compound (positive control)
-
Test compounds
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Luciferase assay reagent
-
384-well white, clear-bottom tissue culture plates
Protocol:
-
Cell Seeding: Seed HEK293T reporter cells into 384-well plates at a density of 8,000 cells per well in 40 µL of culture medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay medium.
-
Add 10 µL of the compound dilutions to the respective wells. For negative controls, add 10 µL of assay medium containing DMSO.
-
-
Incubation: Incubate the plates for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plates and luciferase assay reagent to room temperature.
-
Add 25 µL of luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
C. elegans RAD-SMAD Nuclear Translocation Assay
This whole-organism assay visualizes the activation of the DBL-1 pathway by monitoring the nuclear translocation of a fluorescently tagged SMAD protein.
Materials:
-
C. elegans strain expressing a RAD-SMAD::GFP reporter
-
This compound (positive control)
-
Test compounds
-
M9 buffer
-
OP50 E. coli
-
96-well optical-bottom plates
Protocol:
-
Worm Synchronization: Synchronize a population of RAD-SMAD::GFP worms to the L2 larval stage.
-
Compound Exposure:
-
Dispense 50 µL of M9 buffer containing OP50 E. coli into each well of a 96-well plate.
-
Add test compounds and this compound to the desired final concentrations.
-
Add approximately 20-30 synchronized L2 worms to each well.
-
-
Incubation: Incubate the plate at 20°C for 4 hours.
-
Imaging: Immobilize the worms using an appropriate anesthetic (e.g., levamisole).
-
Data Acquisition: Acquire fluorescent images of the worms' hypodermal nuclei using a high-content imaging system.
-
Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of RAD-SMAD::GFP nuclear translocation.
Visualizations
Caption: this compound modulates the canonical DBL-1/TGF-β signaling pathway.
Caption: A generalized workflow for a high-throughput screening campaign.
References
- 1. nuvisan.com [nuvisan.com]
- 2. opentrons.com [opentrons.com]
- 3. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 4. The DBL-1/TGF-β signaling pathway tailors behavioral and molecular host responses to a variety of bacteria in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GAT564 solubility issues and solutions
Important Notice: Information regarding a compound specifically designated as "GAT564" is not available in the public domain at this time. The following troubleshooting guide is based on general principles for addressing solubility challenges with novel small molecule compounds in a research and development setting. Researchers working with this compound should consult any internal documentation or compound specification sheets for specific guidance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of a new compound like this compound?
A1: For novel compounds where solubility data is not yet available, a systematic approach is recommended. Start with common laboratory solvents of varying polarity. A general workflow is to test solubility in Dimethyl Sulfoxide (DMSO), followed by other organic solvents such as Ethanol, Methanol, or Acetonitrile. For in vivo studies, it is critical to use biocompatible solvents. If the compound is acidic or basic, adjusting the pH of aqueous buffers can significantly improve solubility.
Q2: My this compound powder is not dissolving in DMSO. What should I do?
A2: If you are experiencing poor solubility in DMSO, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C for a short period (5-10 minutes) with intermittent vortexing. Be cautious, as prolonged heat can degrade some compounds.
-
Sonication: Use a bath sonicator to aid in the dissolution process.
-
Solvent Purity: Ensure your DMSO is of high purity and anhydrous, as water content can reduce the solubility of many organic compounds.
-
Alternative Solvents: If DMSO fails, refer to a solvent miscibility chart and test other solvents like N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) for initial solubilization before further dilution.
Q3: I need to prepare an aqueous solution of this compound for my cell-based assay, but it precipitates when diluted from a DMSO stock. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. Here are several strategies to overcome this:
-
Lower Stock Concentration: Try preparing a lower concentration stock solution in DMSO.
-
Use of Surfactants: Add a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer before adding the compound stock.
-
Co-solvents: Prepare the dilution in a mixture of your aqueous buffer and a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol).
-
pH Adjustment: If this compound has ionizable groups, determine its pKa and adjust the pH of the aqueous buffer to increase the proportion of the more soluble ionized form.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a structured approach to resolving common solubility problems encountered during experimental work with novel compounds.
Problem 1: Compound is insoluble in standard organic solvents.
| Possible Cause | Suggested Solution |
| High crystallinity (lattice energy) | Use techniques like sonication or gentle heating. If the compound is thermally stable, consider a melt-solubilization approach. |
| Incorrect solvent choice | Perform a systematic solubility screen with a broader range of solvents, including polar aprotic (e.g., DMF, NMP) and non-polar solvents if applicable. |
| Compound degradation | Verify the purity and integrity of the compound using analytical methods like HPLC or LC-MS. |
Problem 2: Precipitation occurs during the preparation of aqueous working solutions.
| Possible Cause | Suggested Solution |
| Low aqueous solubility | Decrease the final concentration of the compound in the aqueous medium. |
| "Salting out" effect | If using a high salt concentration buffer, try reducing the salt concentration or using a different buffer system. |
| pH-dependent solubility | Determine the pKa of the compound and adjust the buffer pH accordingly to maintain the compound in its more soluble ionized state. |
Experimental Protocols
Protocol 1: Systematic Solubility Assessment of a Novel Compound
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several microfuge tubes.
-
Solvent Addition: To each tube, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., Water, PBS, Ethanol, Methanol, DMSO, DMF).
-
Mixing: Vortex each tube vigorously for 1-2 minutes.
-
Observation: Visually inspect for undissolved particles.
-
Incubation (Optional): If not fully dissolved, incubate at a controlled temperature (e.g., 25°C or 37°C) for 30 minutes with intermittent mixing.
-
Centrifugation: Centrifuge the tubes to pellet any remaining undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). This will give an approximate solubility value.
Protocol 2: Preparation of an Aqueous Formulation using a Co-solvent System
-
Primary Stock: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Co-solvent Preparation: Prepare a series of aqueous buffers containing varying percentages of a biocompatible co-solvent (e.g., 5%, 10%, 20% PEG400 in PBS).
-
Dilution: Add a small volume of the primary stock solution to the co-solvent buffers to achieve the desired final concentration. Add the stock solution dropwise while vortexing to facilitate mixing and prevent immediate precipitation.
-
Clarity Check: Visually inspect the final solution for any signs of precipitation or cloudiness. For quantitative assessment, measure the turbidity using a spectrophotometer.
Visualizing Experimental Workflows
To aid in experimental design, the following diagrams illustrate logical workflows for addressing solubility challenges.
Caption: Workflow for troubleshooting this compound solubility.
Caption: Placeholder for the this compound signaling pathway.
optimizing GAT564 concentration for cell culture
Welcome to the technical support center for GAT564, a potent and selective inhibitor of the Kinase Associated with Tumor progression (KAT) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for cell culture experiments and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding site of the KAT1 kinase, a critical component of the KAT signaling pathway. Inhibition of KAT1 blocks downstream signaling cascades that are involved in cell proliferation and survival in various cancer cell lines.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 for your specific cell line.[1] A good starting range for many cancer cell lines is between 0.1 µM and 10 µM.[2] For initial screening, a wide concentration range (e.g., 1 nM to 100 µM) is advisable.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3] When preparing working dilutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[2][4][5]
Q4: How can I confirm that this compound is inhibiting the KAT pathway in my cells?
A4: The most direct method is to perform a western blot to assess the phosphorylation status of downstream targets of KAT1. A significant decrease in the phosphorylation of known KAT1 substrates following this compound treatment would confirm target engagement.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a selective KAT1 inhibitor, off-target effects can occur, especially at high concentrations.[6] Off-target effects may arise from the structural similarity of the ATP-binding pocket across different kinases.[6] If you observe unexpected phenotypes, consider performing a kinome profiling screen or using a structurally unrelated KAT1 inhibitor to confirm that the observed effects are on-target.[6][7]
Troubleshooting Guides
Issue 1: No observed effect on cell viability or proliferation.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The concentration of this compound may be too low for your specific cell line. Perform a dose-response curve to determine the IC50. |
| Short Incubation Time | The treatment duration may be insufficient to induce a phenotypic change. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time.[2] |
| Compound Instability | This compound may be unstable in your cell culture medium.[3] Test its stability over time using methods like HPLC-MS.[3] The presence of serum proteins can sometimes stabilize compounds.[3] |
| Cell Confluence | High cell confluence can sometimes reduce the efficacy of inhibitors.[2] Ensure that cells are in the logarithmic growth phase during the experiment.[2] |
| Degraded Inhibitor | The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot for your experiments.[2][4] |
Issue 2: High levels of cell death at expected inhibitory concentrations.
| Possible Cause | Suggested Solution |
| High Cell Line Sensitivity | Your cell line may be particularly sensitive to KAT pathway inhibition. Reduce the concentration of this compound and/or the incubation time.[2] |
| Solvent Toxicity | The final concentration of DMSO in your culture medium may be too high. Ensure it is below 0.1% and include a vehicle-only control in your experiments.[2][4][5] |
| Off-Target Effects | At higher concentrations, this compound might be inhibiting other kinases that are essential for cell survival.[6][8] Lower the concentration and confirm the phenotype correlates with the inhibition of the KAT pathway.[2] |
Issue 3: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Variations in cell passage number, confluency, or serum batches can impact results.[4] Standardize your cell culture procedures and regularly test for mycoplasma.[4] |
| Incomplete Solubilization | This compound may not be fully dissolved in the stock solution or the final culture medium.[3] Ensure complete dissolution before adding to cells. |
| Inconsistent Sample Handling | Ensure precise and consistent timing for all experimental steps, including treatment, incubation, and assay measurements.[3] |
| Assay Reagent Variability | Use fresh reagents and ensure they are stored correctly and are within their expiration dates.[4] |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Starting Range (µM) |
| MCF-7 | Breast Cancer | 0.5 - 10 |
| A549 | Lung Cancer | 1 - 20 |
| HeLa | Cervical Cancer | 0.1 - 5 |
| PC-3 | Prostate Cancer | 5 - 50 |
Note: This data is for illustrative purposes and the optimal concentration should be determined experimentally for your specific cell line and assay conditions.
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations for your dose-response curve (e.g., 100 µM, 50 µM, 25 µM, etc.).[1]
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions, vehicle control, or no-treatment control to the respective wells. Each condition should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[10]
-
Visualizations
Caption: this compound inhibits the KAT1 signaling pathway.
Caption: Experimental workflow for IC50 determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
GAT564 off-target effects mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of the hypothetical small molecule inhibitor, GAT564.
Frequently Asked Questions (FAQs)
Q1: We are observing significant off-target effects in our cell-based assays with this compound, even at concentrations where the intended target should be selectively inhibited. What are the known off-target kinases for this compound?
A1: this compound is a potent inhibitor of its primary target kinase. However, kinome-wide screening has revealed off-target activity against several other kinases, particularly those with a high degree of structural similarity in the ATP-binding pocket. The most significant off-target interactions are summarized in the table below. We recommend performing a baseline kinase profile in your specific cell line of interest to confirm these off-target effects.
Q2: What is the recommended concentration range for this compound in cell culture experiments to minimize off-target effects?
A2: To maintain selectivity and minimize off-target effects, we recommend using this compound at concentrations no higher than 5-10 times the IC50 value for the intended target in your cell line of interest. Exceeding this concentration range is likely to result in the inhibition of off-target kinases, which can confound experimental results. See the table below for a comparison of IC50 values for the primary target and key off-targets.
Q3: Are there any strategies to rescue or validate the observed phenotype in our experiments and confirm it is due to the inhibition of the primary target and not off-target effects?
A3: Yes, several strategies can be employed to validate that the observed phenotype is a direct result of inhibiting the primary target. We recommend a combination of the following approaches:
-
Use a structurally unrelated inhibitor: Employing a second, structurally distinct inhibitor of the primary target can help confirm that the observed phenotype is not due to the specific chemical scaffold of this compound.
-
RNAi or CRISPR-Cas9 knockdown/knockout: Silencing the expression of the primary target using genetic methods should phenocopy the effects of this compound if the inhibitor is acting on-target.
-
Rescue experiments: If possible, introducing a mutated, inhibitor-resistant version of the primary target into your cells should rescue the phenotype observed with this compound treatment.
Troubleshooting Guides
Issue 1: Unexpected cell toxicity observed at effective concentrations.
-
Possible Cause: This may be due to the inhibition of one or more off-target kinases that are critical for cell survival in your specific cell line.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the precise concentration at which toxicity becomes apparent and compare this to the IC50 for your primary target.
-
Profile the expression of known off-target kinases: Use techniques like qPCR or western blotting to determine if the key off-target kinases of this compound are highly expressed in your cell line.
-
Selective off-target inhibition: If a specific off-target is suspected, use a more selective inhibitor for that kinase to see if it recapitulates the observed toxicity.
-
Issue 2: Discrepancy between in-vitro kinase assay data and cell-based assay results.
-
Possible Cause: This can be due to several factors, including cell permeability, efflux by cellular transporters, or intracellular metabolism of this compound.
-
Troubleshooting Steps:
-
Assess cell permeability: Utilize a cell-based target engagement assay (e.g., CETSA or NanoBRET) to confirm that this compound is reaching and binding to its intended target within the cell.
-
Investigate drug efflux: Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if this potentiates the effect of this compound.
-
Metabolic stability assay: Perform a metabolic stability assay using liver microsomes or cell lysates to determine if this compound is being rapidly metabolized.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| Primary Target | 15 | Intended Target of this compound |
| Off-Target Kinase A | 85 | Structurally similar kinase |
| Off-Target Kinase B | 250 | Unrelated kinase family |
| Off-Target Kinase C | 600 | Kinase involved in cell cycle |
Table 2: Effect of this compound on Cell Viability in Different Cell Lines
| Cell Line | Primary Target Expression | Off-Target Kinase A Expression | This compound GI50 (nM) |
| Cell Line X | High | Low | 25 |
| Cell Line Y | High | High | 150 |
| Cell Line Z | Low | High | >1000 |
Experimental Protocols
Protocol 1: Kinase Profiling using an In-Vitro Luminescence-Based Assay
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the kinase, substrate, and ATP to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for 1 hour.
-
Add the detection reagent, which contains a luciferase, to the wells. The amount of light produced is proportional to the amount of ATP remaining in the well.
-
Read the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay using a Resazurin-Based Reagent
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate the plate for 72 hours in a cell culture incubator.
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the GI50 value.
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Workflow for validating on-target cellular phenotypes.
preventing GAT564 degradation in experiments
Technical Support Center: GAT564
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing this compound degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental solutions?
A1: Instability of a compound like this compound in a solution can arise from several factors. The most common reasons include:
-
pH: The acidity or alkalinity of the solution can significantly affect the stability of this compound. Extreme pH values can catalyze degradation reactions like hydrolysis. Many compounds are most stable within a pH range of 4 to 8.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including common degradation pathways.[1][3]
-
Light Exposure: Exposure to light, especially UV light, can initiate photolytic degradation.[1][4][5] This is a critical factor for light-sensitive molecules.[6]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to the degradation of susceptible functional groups within this compound.[1]
-
Hydrolysis: This is a primary degradation pathway where water cleaves chemical bonds.[1][7] Functional groups such as esters and amides are particularly vulnerable.[1]
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in color often signifies the formation of degradation products. This can be a result of oxidation or photolysis, where the new chemical structures absorb light differently than the parent compound. It is crucial to stop using the solution and prepare a fresh one.
Q3: I am observing inconsistent results in my long-term cell culture experiments. Could this compound be degrading?
A3: Yes, inconsistent results in long-term experiments are a common sign of compound instability. This compound may be degrading in the culture medium over time due to factors like temperature (37°C), pH of the medium, or enzymatic activity from the cells. For long-term cultures, it is recommended to replenish the medium with freshly prepared this compound every 24-48 hours.[8]
Q4: What are the recommended storage conditions for this compound solid compound and stock solutions?
A4: Proper storage is essential to maintain the stability of this compound.[8]
-
Solid Compound: Store in a cool, dark, and dry place.[9] For long-term storage, -20°C or -80°C is recommended.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8] Always seal containers tightly to prevent vapor escape.[10]
Q5: How can I minimize this compound adsorption to my labware?
A5: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.[8] To mitigate this, consider using low-adhesion microplates and tubes or glassware. Including a small percentage of a non-ionic surfactant like Tween-80 in your buffer can also help prevent adsorption.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving this compound instability.
Problem 1: Rapid Loss of Activity or Inconsistent Results
If you suspect this compound is degrading during your experiment, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound instability.
Problem 2: Precipitate Forms in Solution
A precipitate can be the parent compound crashing out of solution or a less soluble degradation product.[11]
| Potential Cause | Explanation | Recommended Action |
| Low Solubility | The concentration exceeds this compound's solubility limit at the given temperature, pH, or solvent composition. | Check the solubility data for this compound. Consider gentle heating or sonication during preparation. Ensure the final solvent concentration (e.g., DMSO) is compatible with your aqueous buffer.[8] |
| pH Shift | A change in the solution's pH can alter the ionization state of this compound, reducing its solubility.[11] | Measure the pH of the final solution. Ensure your buffer has sufficient capacity to maintain the target pH after adding the this compound stock. |
| Degradation | The precipitate may be a degradation product that is less soluble than the parent this compound compound.[11] | Analyze the precipitate and supernatant separately using a stability-indicating method like HPLC to identify the components. |
| Temperature Fluctuation | Lowering the solution's temperature (e.g., moving from a warm bench to a cold room) can decrease solubility.[11] | Prepare solutions at the temperature they will be used. Avoid storing working solutions at lower temperatures unless stability data confirms it is safe. |
Key Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and identify potential degradation products.[11][12] This helps in developing stability-indicating analytical methods.[6][13] The goal is to achieve 5-20% degradation of the active ingredient.[12]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).[8][11]
2. Application of Stress Conditions:
-
Set up separate reactions for each stress condition. Include a control sample protected from all stress conditions.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.[11]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.[8]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[8][11]
-
Thermal Degradation: Store both the solid compound and a solution at an elevated temperature (e.g., 70°C).[6][11]
-
Photodegradation: Expose a solution of this compound to a light source providing a standard exposure of at least 1.2 million lux hours and 200 watt hours/square meter.[6][14] Wrap a parallel control sample in aluminum foil.[5][8]
3. Time Points:
-
Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[8]
-
For acid/base hydrolysis, neutralize the samples before analysis.[6][11]
4. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. This method should be able to separate the parent this compound peak from all potential degradation products.[11]
Caption: Experimental workflow for a forced degradation study.
Understanding Degradation Pathways
The following diagram illustrates the relationship between common environmental factors and the primary degradation pathways that may affect this compound. Understanding these can help in designing more robust experiments.
Caption: Factors influencing this compound degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. 3 Important Photostability Testing Factors [sampled.com]
- 6. longdom.org [longdom.org]
- 7. ijrpp.com [ijrpp.com]
- 8. benchchem.com [benchchem.com]
- 9. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 10. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Photostability | SGS [sgs.com]
Technical Support Center: Troubleshooting GAT564 In Vivo Delivery
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of GAT564.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the novel signaling pathway, "Hypothetical Kinase Cascade." It functions by competitively binding to the ATP-binding pocket of Kinase-2, thereby preventing its phosphorylation and activation. This leads to the downstream inhibition of transcription factor "TF-A," which is implicated in disease progression.
Q2: What are the main challenges encountered in the in vivo delivery of this compound?
A2: The primary challenges with this compound are its poor aqueous solubility and potential for off-target effects.[1] Low solubility can lead to difficulties in preparing suitable formulations for administration, potentially causing precipitation upon injection and resulting in variable and unpredictable bioavailability.[1][2] Off-target effects are a concern with any small molecule inhibitor and require careful evaluation.[3]
Q3: What are the potential on-target and off-target effects of this compound in vivo?
A3: On-target effects of this compound are related to the blockade of the Hypothetical Kinase Cascade. These may include the desired therapeutic outcome but also potential side effects if the pathway is involved in other physiological processes. Off-target effects, where this compound interacts with unintended molecules, can lead to unforeseen toxicity or side effects.[4][5] It is crucial to assess both on- and off-target effects during preclinical studies.
Troubleshooting Guides
Issue 1: Difficulty in Formulating this compound for In Vivo Administration
Symptoms:
-
This compound powder does not dissolve in aqueous-based vehicles.
-
Precipitation of this compound is observed during formulation preparation or upon injection.
-
Inconsistent experimental results suggest variable bioavailability.[1]
Possible Causes:
-
Inherent low aqueous solubility of this compound.[2]
-
Use of an inappropriate vehicle for a hydrophobic compound.[1]
Solutions & Optimization:
-
Utilize Co-solvents and Surfactants: For initial in vivo studies, a common and effective approach is to use a mixture of co-solvents and surfactants to improve the solubility of poorly soluble compounds.[1]
-
Recommended Vehicles: A mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (e.g., PEG400), and saline can be effective.[1] Other options include cyclodextrins or lipid-based formulations.[2]
-
Formulation Preparation Protocol: A step-by-step protocol for preparing a common vehicle is provided in the "Experimental Protocols" section.
Issue 2: Low Bioavailability and Inconsistent Efficacy
Symptoms:
-
Lower than expected therapeutic effect despite achieving the desired dose.
-
High variability in therapeutic response between individual animals.
-
Pharmacokinetic analysis reveals low plasma concentrations of this compound.
Possible Causes:
-
Poor absorption from the administration site (e.g., intraperitoneal or subcutaneous).
-
Rapid metabolism or clearance of this compound.
-
Precipitation of the compound at the injection site.[1]
Solutions & Optimization:
-
Optimize Administration Route: Intravenous (IV) injection provides 100% bioavailability and can be a good starting point to confirm the compound's efficacy.[6] If other routes are necessary, formulation optimization is critical.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Nanoparticle Formulation: For persistent issues with solubility and bioavailability, consider nanoparticle-based delivery systems, which can improve the pharmacokinetic properties of hydrophobic drugs.[7][8]
Issue 3: Observed Toxicity or Adverse Events
Symptoms:
-
Animal subjects show signs of distress, weight loss, or other adverse effects after this compound administration.
-
Unexpected histopathological findings in non-target organs.
Possible Causes:
-
On-target toxicity: The inhibited pathway may have essential physiological roles in other tissues.
-
Off-target effects: this compound may be interacting with other molecules, causing toxicity.[4][5]
-
Vehicle toxicity: The formulation vehicle itself may be causing adverse effects at the administered concentration.
Solutions & Optimization:
-
Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Off-Target Profiling: Use in silico tools and in vitro screening panels to predict and identify potential off-target interactions.
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.
-
Alternative Formulations: If vehicle toxicity is suspected, explore alternative, more biocompatible formulations.
Data Presentation
Table 1: Example Formulations for Poorly Soluble Compounds
| Formulation Component | Vehicle 1 (DMSO/PEG/Saline)[1] | Vehicle 2 (Cyclodextrin-based) | Vehicle 3 (Lipid-based) |
| Solubilizing Agent | 10% DMSO, 40% PEG400 | 20% Hydroxypropyl-β-cyclodextrin | 30% Cremophor EL |
| Vehicle Base | 50% Saline | 80% Saline | 70% Saline |
| Notes | A common starting point for many hydrophobic small molecules. | Can enhance solubility by forming inclusion complexes. | Useful for highly lipophilic compounds. |
Experimental Protocols
Protocol 1: Preparation of a DMSO/PEG400/Saline Formulation
-
Prepare the vehicle mixture: For a final formulation of 10% DMSO, 40% PEG400, and 50% saline, first mix the required volume of DMSO and PEG400 in a sterile microcentrifuge tube.[1]
-
Dissolve this compound: Add the this compound powder to the DMSO/PEG400 mixture and vortex thoroughly until it is completely dissolved. A brief sonication may be necessary.[1]
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.[1]
-
Final Inspection: Visually inspect the final formulation. It should be a clear, particle-free solution.[1]
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
-
Animal Preparation: Place the mouse in a suitable restrainer. Warm the mouse's tail under a heat lamp or in warm water to dilate the lateral tail veins.[6]
-
Disinfection: Disinfect the tail with a 70% alcohol wipe.[6]
-
Injection: Identify one of the lateral tail veins. Insert a sterile 27-30 G needle attached to a syringe containing the this compound formulation. Slowly inject the solution. There should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein.[6]
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze. Return the mouse to its cage and monitor for any adverse reactions.[6]
Protocol 3: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Manually restrain the mouse, ensuring a firm but gentle grip that exposes the abdomen.
-
Injection Site: Tilt the animal slightly with its head down. Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[6]
-
Injection: Insert a sterile 25-27 G needle at a 10-20 degree angle and inject the this compound formulation.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Visualizations
Caption: this compound inhibits the Hypothetical Kinase Cascade.
Caption: Troubleshooting workflow for this compound delivery.
Caption: Logic for selecting a suitable formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Gene and Small Molecule Delivery in vivo Using Novel Nanoparticle-based Systems | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. Preparation and in vitro/in vivo evaluation of resveratrol-loaded carboxymethyl chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
improving GAT564 efficacy in animal models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered when evaluating the efficacy of GAT564 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor targeting the downstream signaling of the pro-inflammatory cytokine, Interleukin-17A (IL-17A). It is designed to specifically block the recruitment of the adaptor protein ACT1 to the IL-17 receptor complex, thereby inhibiting the activation of NF-κB and subsequent expression of inflammatory genes. This targeted approach aims to reduce inflammation with potentially fewer side effects than broader immunosuppressive agents.
Q2: Which animal models are recommended for evaluating the in vivo efficacy of this compound?
A2: The choice of animal model is critical and depends on the therapeutic area of interest. For autoimmune indications, a collagen-induced arthritis (CIA) model in DBA/1 mice is commonly used. For oncology applications, xenograft models using human cancer cell lines in immunodeficient mice (e.g., NSG or NOD-scid) are appropriate to assess the tumor microenvironment modulation.
Q3: What is the recommended formulation and route of administration for this compound in mice?
A3: this compound is a water-soluble compound. For in vivo studies in mice, it is recommended to dissolve this compound in sterile phosphate-buffered saline (PBS) at a concentration of 1-5 mg/mL. The preferred route of administration is intraperitoneal (IP) injection. Oral gavage (PO) is also a viable option, though bioavailability may be lower.
Q4: Are there any known stability issues with the this compound compound?
A4: this compound is stable in powder form when stored at -20°C, protected from light. Once dissolved in PBS, the solution should be used within 24 hours and stored at 4°C. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth inhibition between animals in the same treatment group. | 1. Inconsistent tumor cell implantation. 2. Variability in animal age, weight, or health status. 3. Inaccurate dosing or administration. | 1. Ensure consistent cell numbers and injection volumes during implantation. 2. Use age- and weight-matched animals and exclude any unhealthy individuals. 3. Verify the concentration of the dosing solution and ensure proper IP or PO administration technique. |
| Lack of significant efficacy compared to vehicle control. | 1. Suboptimal dose or dosing frequency. 2. Poor drug exposure. 3. The chosen animal model is not responsive to IL-17A inhibition. | 1. Conduct a dose-response study to determine the optimal dose and frequency. 2. Perform pharmacokinetic analysis to assess drug exposure and bioavailability. 3. Confirm the expression of the IL-17A receptor in the tumor cells or the relevant immune cells in the model. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy). | 1. The dose is too high. 2. Off-target effects of the compound. 3. Vehicle-related toxicity. | 1. Reduce the dose or dosing frequency. 2. Conduct a tolerability study with a dose-escalation design. 3. Run a vehicle-only control group to rule out vehicle effects. |
| Difficulty in dissolving this compound powder. | 1. Incorrect solvent. 2. Low temperature of the solvent. | 1. Use sterile PBS as the solvent. 2. Gently warm the PBS to room temperature before dissolving the powder. Sonication for a brief period may also help. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model in DBA/1 Mice
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Immunization:
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Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).
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Inject 100 µL of the emulsion intradermally at the base of the tail of 8-10 week old male DBA/1 mice on day 0.
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On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
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This compound Treatment:
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Begin treatment on day 21, immediately after the booster injection.
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Administer this compound (e.g., 10 mg/kg) or vehicle (PBS) daily via intraperitoneal injection.
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Efficacy Assessment:
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Monitor mice daily for clinical signs of arthritis, including paw swelling and redness.
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Score each paw on a scale of 0-4. The maximum clinical score per mouse is 16.
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Measure paw thickness using a digital caliper every other day.
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At the end of the study (e.g., day 35), collect serum for cytokine analysis and paws for histological evaluation.
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Tumor Xenograft Model in NSG Mice
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Cell Implantation:
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Subcutaneously inject 1 x 10^6 human colorectal cancer cells (e.g., HCT116) in 100 µL of PBS into the flank of 6-8 week old NSG mice.
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Tumor Growth Monitoring:
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Allow tumors to reach a palpable size (e.g., 100 mm³).
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Randomize mice into treatment groups (vehicle and this compound).
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This compound Treatment:
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Administer this compound (e.g., 20 mg/kg) or vehicle (PBS) daily via intraperitoneal injection.
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Efficacy Assessment:
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Measure tumor volume three times a week using the formula: (Length x Width²) / 2.
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Monitor body weight as an indicator of toxicity.
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At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for inflammatory markers).
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Data Presentation
Table 1: Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Mean Arthritis Score (Day 35) | Paw Thickness (mm, Day 35) | Serum IL-6 (pg/mL) |
| Vehicle (PBS) | 12.5 ± 1.8 | 3.8 ± 0.4 | 150.2 ± 25.6 |
| This compound (10 mg/kg) | 4.2 ± 1.1 | 2.1 ± 0.3 | 45.7 ± 10.1 |
| Dexamethasone (1 mg/kg) | 2.1 ± 0.8 | 1.8 ± 0.2 | 20.5 ± 5.3 |
Table 2: Anti-Tumor Efficacy of this compound in an HCT116 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³, Day 21) | Mean Tumor Weight (g, Day 21) | Body Weight Change (%) |
| Vehicle (PBS) | 1520 ± 250 | 1.6 ± 0.3 | +5.2 |
| This compound (20 mg/kg) | 780 ± 180 | 0.8 ± 0.2 | +4.8 |
| 5-Fluorouracil (20 mg/kg) | 450 ± 110 | 0.5 ± 0.1 | -8.5 |
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Caption: Troubleshooting logic for high data variability.
GAT564 batch-to-batch variability
Welcome to the technical support center for GAT564. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to batch-to-batch variability of this compound. The following guides and FAQs will help you address common challenges to ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the IC50 value of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability in the half-maximal inhibitory concentration (IC50) can stem from several factors.[1][2] The most common causes include variations in the purity of the compound, the presence of residual solvents or impurities from synthesis, and degradation of the compound due to improper storage or handling.[3] We recommend performing quality control checks on each new batch before use.
Q2: Our latest batch of this compound is not showing the expected downstream effects on the target pathway, even at concentrations that were previously effective. How should we troubleshoot this?
A2: This issue, often termed loss of compound activity, can be linked to compound degradation.[3] this compound is sensitive to light and repeated freeze-thaw cycles. Ensure that the compound is stored in amber vials and aliquoted to minimize freeze-thaw cycles.[4] We recommend running a stability test on your current batch to assess its integrity.
Q3: We have noticed a slight color change in our this compound stock solution. Is it still usable?
A3: A color change in your stock solution often indicates chemical degradation or oxidation of the compound.[3] This can be triggered by exposure to light or air.[3] It is highly recommended to discard the solution and prepare a fresh stock from a new, unopened vial of this compound.
Q4: Can the solvent used to dissolve this compound affect its stability and activity?
A4: Yes, the choice of solvent is critical. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[4] For aqueous solutions, the stability of this compound is pH-dependent. It is crucial to maintain the recommended pH for your compound in aqueous solutions and use buffers if necessary.[3]
Troubleshooting Guides
This section provides detailed protocols to help you identify and resolve issues related to this compound variability.
Guide 1: Assessment of this compound Purity and Integrity
Inconsistent experimental results are often the first sign of issues with the purity or integrity of a small molecule inhibitor.[3] High-Performance Liquid Chromatography (HPLC) is a powerful tool to assess the purity of your this compound batch.
Experimental Protocol: HPLC Analysis of this compound
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Mobile Phase Preparation : Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). The gradient will depend on your specific column and system.
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Sample Preparation : Dissolve a small amount of your this compound batch in the mobile phase to a final concentration of 1 mg/mL.
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Injection : Inject 10 µL of the prepared sample into the HPLC system.
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Detection : Use a UV detector set to the appropriate wavelength for this compound (typically determined during compound development).
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Analysis : A pure sample should show a single major peak. The presence of multiple peaks indicates impurities. Compare the chromatogram of a new batch to a previously validated, well-performing batch.
Table 1: Example HPLC Purity Data for Different Batches of this compound
| Batch ID | Purity (%) | Number of Impurity Peaks | Retention Time (min) |
| This compound-001 | 99.5 | 1 | 5.2 |
| This compound-002 | 98.9 | 2 | 5.1 |
| This compound-003 | 92.1 | 5 | 5.3 |
Batches with purity below 98% or with multiple impurity peaks should be investigated further.
Workflow for Investigating Batch Purity
Caption: Workflow for assessing the purity of a this compound batch.
Guide 2: this compound Stability Testing
If you suspect your compound is degrading, a simple stability test can provide valuable insights.[3]
Experimental Protocol: this compound Stability Assessment
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Prepare Stock Solution : Dissolve this compound in the appropriate solvent (e.g., DMSO) to a concentration of 10 mM.
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Aliquot and Store : Aliquot the stock solution into multiple tubes and store them under different conditions (see Table 2).
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Time Points : At specified time points (e.g., 0, 24, 48, 72 hours), take one aliquot from each storage condition.
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Functional Assay : Perform a functional assay (e.g., cell viability assay on a sensitive cell line) to determine the IC50 value for each condition and time point.
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Analyze Data : A significant shift in the IC50 value indicates degradation.
Table 2: Impact of Storage Conditions on this compound Stability (IC50 in nM)
| Storage Condition | Time 0 | 24 hours | 48 hours | 72 hours |
| 4°C (in light) | 50 | 75 | 150 | 300 |
| 4°C (in dark) | 50 | 55 | 65 | 80 |
| -20°C (in dark, 1 freeze-thaw) | 50 | 52 | 51 | 55 |
| -20°C (in dark, 3 freeze-thaws) | 50 | 60 | 85 | 120 |
Data indicates that this compound is sensitive to light and repeated freeze-thaw cycles.
Hypothetical this compound Signaling Pathway
This compound is a potent inhibitor of the fictional "Kinase X" (KX), a key component of the "Growth Factor Y" (GFY) signaling pathway, which is often dysregulated in cancer. Understanding this pathway is crucial for interpreting experimental results.
GFY Signaling Pathway and Point of this compound Inhibition
Caption: this compound inhibits Kinase X in the GFY signaling pathway.
This technical support guide provides a framework for addressing batch-to-batch variability of this compound. By systematically evaluating the purity, stability, and activity of each new batch, researchers can ensure the reliability and reproducibility of their findings. For further assistance, please contact our technical support team.
References
GAT564 unexpected phenotypic effects
Disclaimer: Publicly available information on a compound designated "GAT564" is limited. The information below is based on a hypothetical monoclonal antibody targeting CTLA-4, a well-understood mechanism in immuno-oncology. The data and protocols are representative examples for troubleshooting unexpected phenotypic effects in this class of drugs. The investigational drug "GIGA-564," a minimally blocking anti-CTLA-4 monoclonal antibody, is currently in Phase 1 clinical trials for advanced solid tumors.[1][2]
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cytokine release in our in-vitro assays with this compound. What could be the cause?
A1: Unexpected cytokine release can stem from several factors. Firstly, consider the possibility of off-target binding to other receptors on immune cells. Secondly, the formulation of this compound, including any excipients, could be activating immune cells. Finally, contamination of the cell culture with endotoxins or other stimulants can lead to non-specific activation. We recommend performing a comprehensive cytokine panel and validating the purity of your this compound preparation.
Q2: Our preclinical models are showing signs of autoimmune-like toxicities not anticipated from the initial target profile. How should we investigate this?
A2: Autoimmune-like toxicities are a known class effect of CTLA-4 inhibitors. This is often due to the disruption of immune tolerance. To investigate this, we suggest a thorough histopathological analysis of affected tissues to identify the nature and extent of immune cell infiltration. Additionally, performing immunophenotyping of peripheral blood and tissue-infiltrating lymphocytes can provide insights into the specific immune cell subsets being activated.
Q3: We have observed a discrepancy between the expected and observed receptor occupancy on regulatory T cells (Tregs). What could explain this?
A3: Discrepancies in receptor occupancy can be due to several factors. The affinity and kinetics of this compound binding to CTLA-4 can be influenced by the local tumor microenvironment, including pH and the presence of competing ligands. It is also possible that the antibody is being cleared from circulation faster than anticipated. We recommend conducting a dose-response study and measuring both free and bound this compound levels in plasma and tumor tissue.
Troubleshooting Guides
Issue: Higher than expected in-vivo toxicity
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Potential Cause 1: Cytokine Release Syndrome (CRS)
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Troubleshooting Steps:
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Measure a broad panel of cytokines (e.g., IL-6, TNF-α, IFN-γ) in serum at multiple time points post-administration.
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Correlate cytokine levels with clinical signs of toxicity.
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Consider co-administration of anti-cytokine therapies in your models to see if toxicities are mitigated.
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-
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Potential Cause 2: Off-target toxicity
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Troubleshooting Steps:
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Perform a comprehensive off-target binding screen using a panel of human protein arrays.
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Conduct in-silico modeling to predict potential off-target interactions.
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Evaluate the expression of any identified off-targets in the tissues exhibiting toxicity.
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Issue: Lack of Efficacy in Preclinical Models
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Potential Cause 1: Insufficient Target Engagement
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Troubleshooting Steps:
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Optimize the dosing regimen by performing a pharmacokinetic/pharmacodynamic (PK/PD) study.
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Measure target engagement in the tumor microenvironment directly through tissue biopsies and flow cytometry for CTLA-4 receptor occupancy on Tregs.
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-
-
Potential Cause 2: Tumor Microenvironment Resistance
-
Troubleshooting Steps:
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Characterize the immune landscape of your tumor models to ensure the presence of cytotoxic T cells and Tregs.
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Investigate other immune checkpoints that may be upregulated in response to CTLA-4 blockade (e.g., PD-1/PD-L1).
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-
Quantitative Data Summary
Table 1: In-Vitro Cytokine Release Assay
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| Vehicle Control | 5.2 ± 1.1 | 10.5 ± 2.3 | 2.1 ± 0.5 |
| Isotype Control | 6.1 ± 1.5 | 12.3 ± 2.9 | 2.5 ± 0.7 |
| This compound (1 µg/mL) | 85.3 ± 9.8 | 150.7 ± 15.2 | 45.6 ± 5.4 |
| This compound (10 µg/mL) | 250.1 ± 25.6 | 480.2 ± 40.1 | 120.9 ± 12.3 |
Table 2: In-Vivo Receptor Occupancy on Splenic T-regulatory Cells
| Dose of this compound | % CTLA-4 Occupancy (Mean ± SD) |
| 1 mg/kg | 35.2 ± 4.5 |
| 5 mg/kg | 78.9 ± 8.2 |
| 10 mg/kg | 95.1 ± 3.7 |
Experimental Protocols
Protocol 1: In-Vitro Cytokine Release Assay
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Cell Culture: Co-culture human peripheral blood mononuclear cells (PBMCs) with a target cell line expressing the relevant antigen.
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Treatment: Add this compound, an isotype control antibody, or vehicle control to the co-culture at various concentrations.
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Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator.
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Sample Collection: Collect the cell culture supernatant.
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Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the concentration of key cytokines such as IL-6, TNF-α, and IFN-γ.
Protocol 2: Off-Target Binding Assay (Protein Array)
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Array Preparation: Utilize a commercially available human protein microarray containing thousands of unique, purified human proteins.
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Antibody Labeling: Label this compound with a fluorescent dye (e.g., Cy5).
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Incubation: Incubate the labeled this compound with the protein microarray.
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Washing: Wash the array to remove non-specific binding.
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Detection: Scan the microarray using a fluorescent scanner to detect proteins to which this compound has bound.
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Data Analysis: Identify "hits" by comparing the fluorescence intensity to a negative control. Validate any potential off-targets with a secondary assay (e.g., ELISA or surface plasmon resonance).
Visualizations
Caption: CTLA-4 signaling and this compound mechanism of action.
Caption: Workflow for troubleshooting unexpected phenotypic effects.
References
Validation & Comparative
GIGA-564 Demonstrates Superior Preclinical Efficacy and Safety Profile Compared to Ipilimumab in Solid Tumor Models
For Immediate Release
SAN CARLOS, CA – Preclinical data indicates that GIGA-564, a novel anti-CTLA-4 monoclonal antibody, exhibits a superior anti-tumor efficacy and a more favorable safety profile when compared to the established checkpoint inhibitor, Ipilimumab. These findings suggest that GIGA-564's distinct mechanism of action, which prioritizes the depletion of intratumoral regulatory T cells (Tregs) over broad checkpoint blockade, may offer a significant therapeutic advantage in the treatment of solid tumors.
GIGA-564 is a fully human IgG1 monoclonal antibody engineered to bind to CTLA-4 with high affinity, but with a minimal blocking effect on the interaction between CTLA-4 and its B7 ligands.[1] This contrasts with Ipilimumab, which primarily functions by blocking the CTLA-4 checkpoint to enhance T-cell activation.[2][3][4] The primary mechanism of GIGA-564 is believed to be the FcR-mediated depletion of Tregs within the tumor microenvironment, a cell population that suppresses anti-tumor immunity.[1][5] Preclinical studies have shown that this targeted depletion of Tregs by GIGA-564 leads to a more potent anti-tumor response and is associated with lower toxicity compared to Ipilimumab.[5][6]
Comparative Preclinical Efficacy and Mechanism of Action
A summary of the key preclinical findings highlighting the differences between GIGA-564 and Ipilimumab is presented below.
| Parameter | GIGA-564 | Ipilimumab | Significance |
| Mechanism of Action | Primarily intratumoral Treg depletion with minimal checkpoint inhibition[1][5] | Primarily CTLA-4 checkpoint blockade[2][3][4] | Differentiated approach to activating anti-tumor immunity |
| Anti-Tumor Activity (MC38 murine model) | Superior tumor growth inhibition[7][8] | Standard anti-tumor activity | p = 0.004[7][8] |
| Intratumoral Treg Depletion | Increased depletion of intratumoral Tregs[7][8] | Lower depletion of intratumoral Tregs | p = 0.026[7][8] |
| Treg Proliferation | Induces less Treg proliferation[7][8] | Induces more Treg proliferation | p = 9.7e-4[7][8] |
| In vitro FcR Signaling | Increased ability to induce FcR signaling[5][7][8] | Standard FcR signaling induction | Enhanced effector function |
| Preclinical Toxicity | Lower toxicity in gastrointestinal tract and liver[7][8] | Higher toxicity observed in murine models[5] | Improved safety profile |
Experimental Protocols
The following methodologies were employed in the preclinical comparative studies between GIGA-564 and Ipilimumab.
In Vivo Anti-Tumor Efficacy Study:
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Animal Model: Humanized CTLA-4 knock-in (hCTLA-4 KI) mice were utilized to enable the evaluation of human-specific anti-CTLA-4 antibodies.
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Tumor Model: Mice were implanted with MC38 colon adenocarcinoma cells.
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Treatment: Once tumors were established, mice (n=8 or 13 per group) were treated with either GIGA-564 or Ipilimumab.
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Analysis: Tumor growth was monitored over time to assess the anti-tumor efficacy of each antibody. Statistical significance was determined by comparing tumor growth inhibition between the treatment groups.[7][8]
Immunophenotyping and Mechanism of Action Studies:
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Animal and Tumor Model: hCTLA-4 KI mice bearing MC38 tumors were used.
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Treatment: Mice (n=6 to 12 per group) received a single dose of GIGA-564 or Ipilimumab.
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Sample Collection: Tumors and peripheral tissues were harvested one day after treatment.
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Analysis: Flow cytometry was used to analyze the immune cell populations within the tumor microenvironment and periphery. Specifically, the frequency and proliferation (e.g., Ki-67 staining) of intratumoral Tregs and other T-cell subsets were quantified and compared between treatment groups.[7][8]
In Vitro FcR Signaling Assay:
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Methodology: A cell-based reporter assay was used to measure the ability of GIGA-564 and Ipilimumab to engage and activate Fc receptors (FcRs). This assay quantifies the signaling cascade initiated upon antibody binding to FcRs on effector immune cells.[5][7][8]
Preclinical Toxicology Study:
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Animal Model: hCTLA-4 KI mice were used for a four-week toxicology study.
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Treatment: Mice (n=3 to 12 per group) were administered GIGA-564 or Ipilimumab.
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Analysis: A comprehensive analysis of various organs, with a focus on the gastrointestinal tract and liver, was conducted to assess treatment-related toxicities.[7][8]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: CTLA-4 signaling and antibody mechanisms.
Caption: Preclinical experimental workflow.
GIGA-564 is currently in a Phase 1 clinical trial to evaluate its safety, tolerability, and optimal dosage in patients with locally advanced or metastatic solid tumors.[7] The promising preclinical data suggests that GIGA-564 could represent a next-generation anti-CTLA-4 therapy with an improved therapeutic index.
References
- 1. gigagen.com [gigagen.com]
- 2. Ipilimumab - NCI [dctd.cancer.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Ipilimumab? [synapse.patsnap.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Gigagen’s anti-CTLA-4 monoclonal antibody cleared to enter clinic for solid tumors | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
GAT564 (GIGA-564): A Novel Anti-CTLA-4 Antibody for Solid Tumors
A new player in cancer immunotherapy, GAT564 (also known as GIGA-564), is a fully human monoclonal antibody designed to offer a potentially more effective and less toxic alternative to existing anti-CTLA-4 therapies. Developed by GigaGen, a subsidiary of Grifols, this next-generation checkpoint inhibitor has entered a Phase 1 clinical trial as of May 2024 for the treatment of locally advanced or metastatic solid tumor malignancies.[1][2] Preclinical data suggests a promising profile, with superior anti-tumor activity and reduced toxicity compared to the first-generation anti-CTLA-4 antibody, ipilimumab.[3]
Mechanism of Action: A Differentiated Approach to Targeting CTLA-4
This compound's innovative mechanism of action sets it apart from other CTLA-4 inhibitors. Instead of strong checkpoint inhibition, this compound is engineered for minimal blocking of the CTLA-4 receptor.[3] Its primary therapeutic effect is believed to stem from the selective depletion of intratumoral T regulatory cells (Tregs).[2][3] Tregs are immunosuppressive cells that can dampen the anti-tumor immune response. By targeting and eliminating these cells within the tumor microenvironment, this compound aims to unleash a more robust and effective attack on cancer cells by cytotoxic T cells.[2]
This novel approach is hypothesized to reduce the immune-related side effects often associated with broader CTLA-4 blockade, a significant challenge with existing therapies.[2][3]
Signaling Pathway of this compound
Caption: this compound binds to CTLA-4 on Tregs, leading to their depletion and enhancing CTL-mediated tumor cell killing.
Validation in Patient-Derived Xenografts (PDX): A Proposed Framework
While specific data on this compound validation in patient-derived xenografts (PDX) is not yet publicly available, a typical preclinical validation workflow for a monoclonal antibody like this compound would involve the following key experiments. PDX models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, are crucial for assessing drug efficacy as they better recapitulate the heterogeneity and microenvironment of human tumors.[4][5]
Experimental Workflow for this compound Validation in PDX Models
Caption: A standard workflow for evaluating the efficacy of this compound in patient-derived xenograft (PDX) models.
Comparison of this compound with a First-Generation Anti-CTLA-4 Antibody (Based on Preclinical Murine Models)
The following table summarizes the comparative data for this compound and ipilimumab based on available preclinical findings.[3] It is important to note that this data is from murine models, and results in humanized PDX models may vary.
| Feature | This compound (GIGA-564) | Ipilimumab (First-Generation Anti-CTLA-4) |
| Mechanism of Action | Minimal checkpoint inhibition, potent intratumoral Treg depletion | Strong checkpoint inhibition |
| Anti-Tumor Efficacy | Superior anti-tumor activity | Promising, but many patients do not respond |
| Toxicity Profile | Reduced toxicity | Can cause significant immune-related adverse events |
| Effect on Treg Proliferation | Induces less proliferation of Tregs | Can increase proliferation of Tregs |
Experimental Protocols (Generalized for PDX Studies)
Below are generalized protocols that would be adapted for the specific evaluation of this compound in PDX models.
PDX Model Establishment and Propagation
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Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.
-
Implantation: A small fragment of the tumor (typically 2-3 mm³) is surgically implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NSG or NOG mice).
-
Monitoring: Mice are monitored regularly for tumor growth. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Propagation: Once tumors reach a certain size (e.g., 1000-1500 mm³), they are excised and can be passaged into subsequent cohorts of mice for expansion.
Efficacy Studies in PDX Models
-
Cohort Formation: Once tumors in a cohort of mice reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Treatment Administration:
-
This compound Group: Administered intravenously (IV) or intraperitoneally (IP) at a specified dose and schedule.
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Comparator Group (e.g., Ipilimumab): Administered at a clinically relevant dose and schedule.
-
Control Group: Administered a vehicle control (e.g., PBS).
-
-
Data Collection:
-
Tumor dimensions and body weight are measured 2-3 times per week.
-
The study is terminated when tumors in the control group reach a predetermined endpoint, or at a specified time point.
-
-
Endpoint Analysis:
-
Tumors are excised and weighed.
-
Tumor tissue is processed for histopathological analysis (e.g., H&E staining) and immunohistochemistry (IHC) to assess markers of immune cell infiltration (e.g., CD8+ T cells) and Treg depletion (e.g., FoxP3+ cells).
-
Future Directions and Clinical Development
The ongoing Phase 1 clinical trial (NCT06258304) will provide the first human data on the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of GIGA-564 in patients with advanced solid tumors.[1][6] This trial marks a significant step in determining if the promising preclinical profile of this compound translates into a meaningful clinical benefit for cancer patients.[2] As more data becomes available, including potential studies in PDX models, a clearer picture of this compound's therapeutic potential will emerge.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. GigaGen doses first subject in Phase I advanced solid tumour trial [clinicaltrialsarena.com]
- 3. GigaGen Publishes Research Describing Novel Mechanism of Action and Therapeutic Potential of its anti-CTLA-4 Drug Candidate, GIGA-564 - BioSpace [biospace.com]
- 4. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. trial.medpath.com [trial.medpath.com]
GAT564: A Preclinical Comparative Analysis Against Ipilimumab in Oncology
A detailed examination of GAT564 (GIGA-564), a novel anti-CTLA-4 monoclonal antibody, reveals a distinct mechanism of action compared to the standard-of-care, ipilimumab. Preclinical data suggests that this compound's approach of minimizing direct checkpoint blockade while enhancing the depletion of regulatory T cells (Tregs) within the tumor microenvironment may offer a superior therapeutic window, potentially improving anti-tumor efficacy while reducing immune-related adverse events.
This compound is a fully human IgG1 monoclonal antibody engineered to bind to Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) with high affinity.[1] Unlike the first-generation anti-CTLA-4 antibody ipilimumab, which was designed to maximize the blockade of CTLA-4's interaction with its ligands (CD80/CD86), this compound exhibits minimal blocking activity.[1][2][3] The therapeutic hypothesis for this compound is that the primary mechanism for anti-tumor efficacy in anti-CTLA-4 therapy is not checkpoint inhibition itself, but rather the Fc-receptor (FcR) mediated depletion of CTLA-4-high Tregs in the tumor.[1][2][4] By focusing on this Treg depletion mechanism and avoiding broad checkpoint blockade, this compound aims to uncouple the anti-tumor effects from the severe toxicities often associated with ipilimumab.[2][5]
A pivotal preclinical study published in bioRxiv provides the foundational data for this comparison, utilizing humanized CTLA-4 knock-in (hCTLA-4 KI) mice to evaluate the differential effects of this compound and ipilimumab.[2]
Comparative Efficacy and Mechanism of Action
Preclinical studies demonstrate that this compound has superior anti-tumor activity compared to ipilimumab in murine models.[1][2][6] This enhanced efficacy is attributed to its distinct effects on the immune cell populations within the tumor microenvironment.
Key Findings:
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Reduced Checkpoint Blockade: this compound was shown to be a weak blocker of CTLA-4 binding to its ligands, CD80 and CD86, in contrast to ipilimumab.[1][3]
-
Superior Anti-Tumor Activity: In hCTLA-4 KI mice bearing MC38 tumors, this compound demonstrated significantly enhanced tumor growth inhibition compared to ipilimumab (p=0.004).[3][6][7]
-
Enhanced Intratumoral Treg Depletion: this compound treatment led to a more efficient depletion of Tregs within the tumor compared to ipilimumab.[2][6]
-
Reduced Peripheral Treg Proliferation: A key differentiating feature is that this compound induces less proliferation of peripheral Tregs compared to ipilimumab (p=9.7e-4), potentially reducing the reseeding of the tumor with these immunosuppressive cells.[2][3][6]
-
Increased Fc Receptor Signaling: this compound demonstrated an increased ability to induce in vitro FcR signaling, which is believed to be the mechanism behind its enhanced Treg depletion.[1][2][6]
The proposed differential mechanisms of this compound and ipilimumab are illustrated in the signaling pathway diagram below.
Caption: Proposed mechanisms of Ipilimumab vs. This compound.
Data Presentation
The following tables summarize the key quantitative data from the preclinical comparison of this compound and ipilimumab.
Table 1: In Vitro Characteristics
| Parameter | This compound | Ipilimumab |
| CTLA-4:CD80 Blocking ELISA (IC50) | High IC50 (Weak Blocker) | Low IC50 (Strong Blocker) |
| CTLA-4:CD86 Blocking ELISA (IC50) | High IC50 (Weak Blocker) | Low IC50 (Strong Blocker) |
| FcγRIV Signaling (murine) | Stronger Induction | Weaker Induction |
| FcγRIIIa Signaling (human) | Stronger Induction | Weaker Induction |
Data abstracted from the bioRxiv publication "Lack of blocking activity in anti-CTLA-4 antibodies reduces toxicity, but not anti-tumor efficacy". Specific IC50 values were not provided in the abstract.
Table 2: In Vivo Anti-Tumor Efficacy (MC38 model in hCTLA-4 KI mice)
| Treatment Group | Mean Tumor Volume (Day 21 post-implant) | Statistical Significance vs. Ipilimumab |
| Isotype Control | ~1500 mm³ | N/A |
| Ipilimumab (5 mg/kg) | ~1000 mm³ | N/A |
| This compound (5 mg/kg) | ~500 mm³ | p = 0.004 (for tumor growth inhibition) |
Tumor volume data are estimations based on graphical representations in the source publication. Statistical significance is reported as provided in abstracts.[3][6][7]
Table 3: In Vivo Pharmacodynamic Effects (MC38 model in hCTLA-4 KI mice)
| Parameter | This compound | Ipilimumab | Statistical Significance |
| Intratumoral Treg Depletion | Enhanced | Moderate | p = 0.026 (for CTLA-4 MFI on Tregs) |
| Peripheral Treg Proliferation | Minimal | Significant | p = 9.7e-4 |
| Intratumoral CD8/Treg Ratio | Increased | Moderately Increased | This compound showed weak enhancement over ipilimumab |
Statistical significance values are reported as provided in abstracts.[3][6][7]
Comparative Safety and Tolerability
A significant potential advantage of this compound is its improved safety profile. The strong checkpoint blockade by ipilimumab is thought to be a major cause of immune-related toxicities.[5] Preclinical toxicology studies support the hypothesis that this compound's mechanism may mitigate these adverse events.
Table 4: Comparative Toxicology in hCTLA-4 KI Mice (4-week study)
| Organ System | This compound | Ipilimumab |
| Gastrointestinal Tract | Less Toxicity Observed | More Toxicity Observed |
| Liver | Less Toxicity Observed | More Toxicity Observed |
| Skin | Reduced Inflammation | More Inflammation |
Findings are based on a four-week toxicology study mentioned in conference abstracts and press releases.[5][6][7]
Experimental Protocols
The following are summarized methodologies for the key experiments described in the preclinical studies.
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound compared to ipilimumab.
Protocol:
-
Animal Model: Human CTLA-4 knock-in (hCTLA-4 KI) mice were used to allow for the testing of human-specific anti-CTLA-4 antibodies.
-
Tumor Cell Line: MC38 colon adenocarcinoma cells were used.
-
Tumor Implantation: 5x10⁵ MC38 cells were implanted subcutaneously into the flank of the hCTLA-4 KI mice.
-
Treatment: When tumors reached a palpable size, mice were randomized into treatment groups.
-
Dosing: Mice were treated with 5 mg/kg of this compound, ipilimumab, or an isotype control antibody via intraperitoneal injection, typically on a Q3Dx3 schedule (one dose every three days for three doses).
-
Monitoring: Tumor volumes were measured bi-weekly using calipers. Animal body weight and general health were monitored as indicators of toxicity.
-
Endpoint: Mice were euthanized when tumors reached a predetermined size, and tumors and lymphoid organs were harvested for further analysis.
Caption: In vivo tumor model experimental workflow.
Intratumoral Immune Cell Analysis
Objective: To characterize the effects of this compound and ipilimumab on immune cell populations within the tumor and periphery.
Protocol:
-
Tissue Preparation: Harvested tumors, spleens, and lymph nodes were mechanically dissociated to create single-cell suspensions.
-
Staining: Cells were stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8, CD25) and intracellular markers (e.g., FoxP3 for Treg identification, Ki-67 for proliferation).
-
Flow Cytometry: Stained cells were analyzed on a multi-color flow cytometer.
-
Gating Strategy: A sequential gating strategy was used to identify specific cell populations (e.g., gating on live, singlet, CD4+ cells, then identifying the FoxP3+ population as Tregs).
-
Quantification: The percentage and absolute number of different immune cell subsets (e.g., Tregs, CD8+ T cells) were quantified for each treatment group.
Conclusion
The available preclinical data strongly suggests that this compound represents a differentiated, next-generation anti-CTLA-4 therapy. Its novel mechanism, which prioritizes potent intratumoral Treg depletion over broad checkpoint inhibition, appears to translate into superior anti-tumor efficacy and an improved safety profile in murine models when compared directly with the standard-of-care, ipilimumab.[1][2][6] These promising preclinical findings have supported the initiation of a Phase 1 clinical trial (NCT06258304) to assess the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors.[7] The results of this trial will be critical in determining if the preclinical advantages of this compound can be translated into improved outcomes for cancer patients.
References
GAT564 and Venetoclax: A Synergistic Combination in Mantle Cell Lymphoma
A detailed analysis of the preclinical evidence supporting the enhanced anti-tumor activity of GAT564 in combination with venetoclax for the treatment of Mantle Cell Lymphoma (MCL).
The combination of this compound, a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), with the BCL-2 inhibitor venetoclax has demonstrated significant synergistic cytotoxicity in preclinical models of Mantle Cell Lymphoma (MCL). This guide provides a comprehensive overview of the experimental data supporting this synergy, details the underlying mechanism of action, and outlines the experimental protocols used in these pivotal studies.
Mechanism of Synergy
This compound works by inhibiting PRMT5, an enzyme involved in various cellular processes, including the regulation of gene expression. In MCL, the inhibition of PRMT5 by this compound leads to a decrease in the expression of the anti-apoptotic protein Mcl-1. Mcl-1 is a known resistance factor for venetoclax, a BCL-2 inhibitor that induces apoptosis in cancer cells. By suppressing Mcl-1, this compound effectively sensitizes MCL cells to venetoclax, leading to a synergistic increase in cancer cell death.
Comparative Guide to Biomarkers for Immune Checkpoint Inhibitor Response, with an Introduction to the Investigational Agent GIGA-564
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of key biomarkers used to predict patient response to immune checkpoint inhibitors (ICIs), a class of cancer immunotherapy. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.
It is important to clarify a potential point of confusion regarding the topic "GAT564." Our research indicates that this is likely a typographical error for GIGA-564 , an investigational anti-CTLA-4 monoclonal antibody currently in early-stage clinical development. As GIGA-564 is a therapeutic agent and not a biomarker, and because clinical data on its efficacy is not yet available, this guide will focus on the established and emerging biomarkers relevant to the class of drugs to which GIGA-564 belongs. We will begin with an overview of GIGA-564's novel mechanism of action and then delve into a detailed comparison of predictive biomarkers for ICIs, including PD-L1 expression, Tumor Mutational Burden (TMB), Microsatellite Instability (MSI), and circulating tumor DNA (ctDNA).
GIGA-564: An Investigational Anti-CTLA-4 Antibody
GIGA-564 is a fully human monoclonal antibody that targets the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), an inhibitory receptor on T-cells.[1] Developed by GigaGen Inc., a subsidiary of Grifols, GIGA-564 recently entered a Phase 1 clinical trial (NCT06258304) for the treatment of locally advanced or metastatic solid tumors.[2][3][4][5]
The primary distinction of GIGA-564 from existing anti-CTLA-4 therapies, such as ipilimumab, is its proposed "minimally blocking" mechanism.[6][7][8] While it binds to CTLA-4, it is designed to have limited activity in blocking the interaction between CTLA-4 and its ligands (CD80/CD86).[1][7][9] Instead, its primary anti-tumor effect is believed to be the depletion of regulatory T-cells (Tregs) within the tumor microenvironment through Fc receptor (FcR) signaling.[1][7][8] This selective depletion of immunosuppressive Tregs is hypothesized to enhance the anti-tumor immune response with potentially lower toxicity compared to conventional CTLA-4 blockade.[6][7][8] Preclinical studies have suggested superior anti-tumor activity and reduced toxicity for GIGA-564 compared to ipilimumab in murine models.[6][7][8]
Below is a diagram illustrating the proposed mechanism of action for GIGA-564.
References
- 1. Clinical Practice Guideline for Blood-based Circulating Tumor DNA Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsatellite Instability (MSI) by PCR [neogenomics.com]
- 3. ascopubs.org [ascopubs.org]
- 4. targetedonc.com [targetedonc.com]
- 5. memoinoncology.com [memoinoncology.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. medpagetoday.com [medpagetoday.com]
- 8. ctDNA response after pembrolizumab in non-small cell lung cancer: phase 2 adaptive trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
No Public Data Available for GAT564 Activity and Cross-Validation
A comprehensive search for the activity and cross-validation of a compound designated GAT564 in different cell lines has yielded no publicly available scientific literature or experimental data. As a result, a comparison guide with supporting data, experimental protocols, and signaling pathway diagrams cannot be generated at this time.
Extensive searches for "this compound" in scientific databases and online resources did not provide any specific information regarding its mechanism of action, cellular targets, or effects in various cell lines. This suggests that this compound may be a novel compound that has not yet been described in published research, an internal designation not intended for public disclosure, or a potential misspelling of a different agent.
Without foundational data on this compound, it is impossible to fulfill the request for a detailed comparison guide. Key components of the requested content, such as quantitative data for comparison tables, established experimental protocols, and known signaling pathways for visualization, are contingent on the availability of primary research findings.
Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult internal documentation or proprietary databases if this compound is under investigation within their organization. Should "this compound" be a misspelling, providing the correct compound name would be necessary to proceed with a literature search and content generation.
We will continue to monitor for any future publications or data releases concerning this compound and will update our resources accordingly.
A Comparative Guide to Targeted Protein Modulation: PROTAC Degraders vs. siRNA Knockdown for BRD4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics and functional genomics, the ability to precisely modulate protein levels is paramount. Two powerful and widely adopted technologies for reducing the expression of a target protein are targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) and gene silencing via small interfering RNA (siRNA). This guide provides an objective comparison of these two modalities, using the epigenetic reader Bromodomain-containing protein 4 (BRD4) as a key therapeutic target.
It is important to note that the term "GAT564" did not correspond to a publicly documented specific molecule at the time of this writing. Therefore, for the purpose of this guide, we will use the well-characterized BRD4-targeting PROTAC, dBET1 , as a representative example of a targeted protein degrader to compare against siRNA-mediated knockdown.
Executive Summary
Both PROTACs and siRNA are effective tools for diminishing the cellular levels of BRD4, a critical regulator of oncogene transcription, including MYC.[1] However, they operate through fundamentally different mechanisms. PROTACs, such as dBET1, are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of the target protein itself.[1][2] In contrast, siRNA utilizes the RNA interference (RNAi) pathway to target and degrade the messenger RNA (mRNA) of the target gene, thereby preventing the synthesis of new protein.[1]
This distinction in their mechanism of action leads to differences in their onset and duration of effect, specificity, and potential off-target activities. This guide will delve into these aspects, providing experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their experimental needs.
Data Presentation: PROTAC (dBET1) vs. siRNA Knockdown of BRD4
The following tables summarize quantitative data from comparative studies on the effects of the BRD4 PROTAC dBET1 and siRNA targeting BRD4.
Table 1: Efficacy and Cellular Effects
| Parameter | PROTAC (dBET1) | siRNA (BRD4-targeting) | Cell Line(s) | Key Findings & Citations |
| Protein Knockdown | >85% degradation at 100 nM after 18 hours | Significant knockdown at mRNA and protein levels after 48-72 hours | MV4;11, HeLa, HD-MB3 | dBET1 induces rapid and profound degradation of BRD4 protein.[3] siRNA achieves significant but slower reduction of BRD4 protein levels.[4][5] |
| Effect on Cell Viability (IC50) | 0.14 µM (MV4;11, 24h) | Not directly comparable (transfection-based) | MV4;11, various cancer cell lines | dBET1 shows potent anti-proliferative effects at nanomolar concentrations.[3] siRNA-mediated knockdown of BRD4 also reduces cell viability.[4] |
| Induction of Apoptosis | Significant increase after 4 hours of treatment | Elevated fraction of apoptotic cells after 72 hours | MV4;11, HD-MB3 | dBET1 induces a more rapid apoptotic response compared to siRNA knockdown.[3][4] |
| Effect on MYC Expression | Rapid downregulation of MYC protein | Downregulation of MYC mRNA and protein | MV4;11, HD-MB3 | Both methods effectively suppress the key downstream target MYC, though the kinetics may differ.[3][4] |
Table 2: Specificity and Off-Target Effects
| Parameter | PROTAC (dBET1) | siRNA (BRD4-targeting) | Method of Analysis | Key Findings & Citations |
| On-Target Specificity | Highly selective for BET family proteins (BRD2, BRD3, BRD4) | Specific to the BRD4 mRNA sequence | Quantitative Proteomics (for dBET1), Microarray/RNA-seq (for siRNA) | Proteomic analysis of dBET1 treatment showed significant degradation of only BRD2, BRD3, and BRD4 out of over 7,400 proteins.[3] siRNA specificity depends on the sequence design and can be highly specific to the target mRNA.[6] |
| Off-Target Effects | Minimal off-target protein degradation observed in proteomic studies.[3] Potential for "off-target" effects if the warhead or E3 ligase ligand has other cellular binding partners. | Can induce off-target gene silencing through partial complementarity to unintended mRNAs (miRNA-like off-targeting).[7][8] Can also trigger an innate immune response. | Proteomics, Microarray, RNA-seq | Chemical modifications and pooling of multiple siRNAs can reduce off-target effects.[7][8] The selectivity of PROTACs is determined by the specificity of both the target-binding and E3 ligase-binding moieties. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
GAT564 (GIGA-564): A Preclinical Comparative Guide for IND Submission
Introduction
GAT564, more accurately identified in scientific literature and corporate disclosures as GIGA-564, is a novel anti-CTLA-4 monoclonal antibody developed by GigaGen Inc., a subsidiary of Grifols.[1] It is engineered to offer a potentially superior therapeutic window compared to existing anti-CTLA-4 therapies by optimizing the depletion of intratumoral regulatory T cells (Tregs) while minimizing checkpoint inhibition.[1] This design philosophy aims to enhance anti-tumor efficacy and reduce the immune-related adverse events that are characteristic of this class of immunotherapy.[1]
This guide provides a comparative analysis of the preclinical data for GIGA-564 against two established anti-CTLA-4 antibodies: ipilimumab and tremelimumab. The information is intended for researchers, scientists, and drug development professionals preparing for an Investigational New Drug (IND) submission.
Comparative Preclinical Data
The following tables summarize the available preclinical data for GIGA-564, ipilimumab, and tremelimumab, focusing on efficacy, safety and toxicology, and pharmacokinetics. It is important to note that publicly available data for GIGA-564 is primarily from murine models, as is common for entities in the preclinical stage. Data for ipilimumab and tremelimumab are derived from a combination of murine and non-human primate (cynomolgus monkey) studies, the latter being a standard relevant species for IND-enabling toxicology for monoclonal antibodies.[2]
Efficacy
| Parameter | GIGA-564 | Ipilimumab | Tremelimumab |
| Mechanism of Action | Minimal checkpoint inhibition, enhanced FcγR-mediated intratumoral Treg depletion.[1][3][4] | CTLA-4 checkpoint blockade and FcγR-mediated Treg depletion. | CTLA-4 checkpoint blockade.[4] |
| In Vitro Activity | Increased ability to induce in vitro FcR signaling compared to ipilimumab.[3][5] | Induces FcR signaling. | Enhances IL-2 production in T-cells.[4] |
| In Vivo Efficacy (Murine Models) | Superior anti-tumor activity compared to ipilimumab in a human CTLA-4 knock-in mouse model with MC38 tumors.[3][4][5] | Demonstrates anti-tumor activity in various syngeneic mouse models (e.g., MC38, CT26).[6][7] | Shows anti-tumor activity in preclinical models.[4] |
| Impact on T-cell Populations | Induces less Treg proliferation and more effective depletion of intratumoral Tregs compared to ipilimumab.[3][4][5] | Can induce proliferation of Tregs, potentially limiting efficacy. | Aims to enhance T-cell activation.[4] |
Safety and Toxicology
| Parameter | GIGA-564 | Ipilimumab | Tremelimumab |
| Primary Toxicology Species | Murine models (for initial studies).[1] | Cynomolgus Monkey.[2] | Cynomolgus Monkey.[4] |
| Key Toxicology Findings (Murine) | Lower toxicity with reduced colon and skin inflammation compared to ipilimumab.[1] | Can induce immune-related adverse events. | Data in murine models is less detailed in the public domain. |
| Key Toxicology Findings (Primate) | Data not publicly available. | Dose-dependent immune-related gastrointestinal inflammation observed in combination studies.[6][7] No major findings in single-agent studies.[2] | No dose-limiting toxicities reported in early clinical trials, with a side effect profile consistent with the drug class. |
| No-Observed-Adverse-Effect-Level (NOAEL) | Not publicly available. | Not explicitly stated in the provided preclinical data. | Not publicly available. |
| Maximum Tolerated Dose (MTD) | Not publicly available. | Not reached in some early clinical studies, with dosing up to 10 mg/kg.[8] | A dose of 15 mg/kg was associated with dose-limiting toxicities in a Phase I trial.[4] |
Pharmacokinetics
| Parameter | GIGA-564 | Ipilimumab | Tremelimumab |
| Species | Not publicly available. | Cynomolgus Monkey, Human. | Cynomolgus Monkey, Human. |
| Half-life | Not publicly available. | ~7 days (murine model),[6] ~15 days (human).[9] | ~19.6 days (human).[10] |
| Clearance | Not publicly available. | 15.3 mL/h (human).[11] | 0.26 L/day (human).[12] |
| Volume of Distribution | Not publicly available. | 7.21 L (human).[11] | 3.97 L (central, human).[12] |
| Dose Proportionality | Not publicly available. | Dose-proportional within the 0.3 to 10 mg/kg range.[9] | Linear pharmacokinetics.[13] |
Experimental Protocols
Detailed experimental protocols are critical for the reproducibility and validation of preclinical data in an IND submission. Below are representative methodologies for key experiments.
In Vivo Efficacy in Syngeneic Mouse Models
-
Objective: To evaluate the anti-tumor efficacy of the test article compared to a reference article and vehicle control.
-
Animal Model: Human CTLA-4 knock-in mice are used to assess human-specific antibodies like GIGA-564. Standard syngeneic models (e.g., C57BL/6 mice) are used for antibodies with murine cross-reactivity.
-
Tumor Cell Line: Murine cancer cell lines such as MC38 (colon adenocarcinoma) or B16 (melanoma) are selected based on their immunogenicity and growth characteristics.
-
Procedure:
-
Tumor cells are implanted subcutaneously into the flank of the mice.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
The test article, reference article (e.g., ipilimumab), and vehicle control are administered via an appropriate route (typically intraperitoneal or intravenous) at specified dose levels and schedules (e.g., twice weekly for 3 weeks).
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, or when tumors reach a predetermined endpoint, mice are euthanized, and tumors and relevant tissues (e.g., spleen, lymph nodes) are collected for further analysis (e.g., flow cytometry, immunohistochemistry) to assess the immune cell infiltrate.
-
-
Endpoints: Primary endpoints include tumor growth inhibition and overall survival. Secondary endpoints can include changes in the composition of tumor-infiltrating lymphocytes (TILs), such as the ratio of CD8+ effector T cells to regulatory T cells.
GLP Toxicology and Toxicokinetics in Cynomolgus Monkeys
-
Objective: To assess the safety profile and toxicokinetics of the test article in a relevant non-human primate species to support first-in-human clinical trials.
-
Animal Model: Cynomolgus monkeys are chosen due to the cross-reactivity of the antibody with the primate target.
-
Study Design:
-
Animals are assigned to multiple dose groups (e.g., low, mid, high dose) and a vehicle control group. A typical group size is 3-5 animals per sex.
-
The test article is administered intravenously at specified intervals (e.g., weekly) for a defined duration (e.g., 4 or 13 weeks), as guided by ICH S6.
-
A recovery group is often included to assess the reversibility of any observed toxicities.
-
-
Assessments:
-
In-life: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), and body temperature are monitored throughout the study.
-
Clinical Pathology: Blood and urine samples are collected at multiple time points for hematology, clinical chemistry, and urinalysis.
-
Toxicokinetics (TK): Blood samples are collected at predefined time points after dosing to determine the concentration of the test article over time, allowing for calculation of parameters such as Cmax, AUC, half-life, and clearance.
-
Immunogenicity: Anti-drug antibody (ADA) responses are monitored.
-
Anatomic Pathology: At the end of the study, a full necropsy is performed, and a comprehensive list of tissues is collected for macroscopic and microscopic examination.
-
-
Endpoints: The primary endpoints are the identification of target organs of toxicity, the dose-response relationship for any adverse effects, and the determination of the No-Observed-Adverse-Effect-Level (NOAEL).
Visualizations
CTLA-4 Signaling Pathway
References
- 1. Ipilimumab: from preclinical development to future clinical perspectives in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cddf.org [cddf.org]
- 3. In Vivo Models Of CTLA-4 Blockade I CRO Immuno-Oncology [explicyte.com]
- 4. Tremelimumab: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology | PLOS One [journals.plos.org]
- 8. Ipilimumab Pharmacotherapy in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Safety profile and pharmacokinetic analyses of the anti-CTLA4 antibody tremelimumab administered as a one hour infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ipilimumab for advanced melanoma: A pharmacologic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic and pharmacodynamic analysis of tremelimumab in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetic modelling of tremelimumab in patients with advanced solid tumours and the impact of disease status on time-varying clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of GAT564: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for GAT564 (also known as GIGA-564), a novel anti-CTLA-4 monoclonal antibody, with the established alternative, ipilimumab. The information is based on publicly available preclinical data and aims to offer a clear, data-driven overview for independent validation and assessment.
Executive Summary
This compound is a fully human monoclonal antibody designed for cancer immunotherapy. Unlike the first-generation anti-CTLA-4 antibody ipilimumab, which primarily acts by blocking the CTLA-4 checkpoint, this compound is engineered to have minimal checkpoint inhibition activity.[1][2][3][4] Its proposed primary mechanism of action is the selective depletion of regulatory T cells (Tregs) within the tumor microenvironment through enhanced Fc receptor (FcR) signaling.[4][5][6] Preclinical studies suggest that this differentiated mechanism may lead to superior anti-tumor efficacy and a more favorable safety profile compared to ipilimumab.[1][2][7][8] A Phase 1 clinical trial of GIGA-564 initiated in May 2024 is currently recruiting participants with locally advanced or metastatic solid tumors to evaluate its safety and tolerability.[9][10]
Comparative Data: this compound vs. Ipilimumab
The following tables summarize the key quantitative findings from preclinical studies comparing this compound and ipilimumab.
Table 1: In Vitro Characteristics
| Parameter | This compound | Ipilimumab | Key Finding |
| CTLA-4 Binding Affinity (KD, nM) | High | High | Both antibodies exhibit strong binding to CTLA-4. |
| CD80/CD86 Checkpoint Inhibition | Weak/Limited | Strong | This compound demonstrates significantly less blocking of the CTLA-4 interaction with its ligands compared to ipilimumab.[4][5] |
| Fc Receptor (FcR) Signaling | Enhanced | Standard | This compound shows increased ability to induce in vitro FcR signaling, particularly through murine FcγRIV and human FcγRIIIa.[5][11] |
Table 2: In Vivo Preclinical Efficacy in Murine Models (hCTLA-4 KI mice with MC38 tumors)
| Parameter | This compound | Ipilimumab | p-value | Key Finding |
| Tumor Growth Inhibition | Enhanced | Standard | p = 0.004 | This compound demonstrates superior anti-tumor activity compared to ipilimumab.[11] |
| Intratumoral Treg Depletion | Increased | Standard | p = 0.026 | This compound leads to more effective depletion of Tregs within the tumor.[11] |
| Peripheral Treg Proliferation | Reduced | Increased | p = 9.7e-4 | This compound induces significantly less proliferation of peripheral Tregs.[11] |
Table 3: Preclinical Toxicology in Murine Models
| Parameter | This compound | Ipilimumab | Key Finding |
| Gastrointestinal & Liver Toxicity | Reduced | Higher | This compound was associated with lower toxicity in the gastrointestinal tract and liver in a four-week toxicology study.[7][11] |
| Colonic & Skin Inflammation | Reduced | Higher | In combination with an anti-PD-1 antibody, this compound induced less colonic epithelial damage and skin pathology.[5] |
Experimental Protocols
The key experiments cited in the preclinical publications were performed as follows:
1. In Vitro Blocking Assays (ELISA and Cell-Based):
-
Purpose: To determine the ability of this compound and ipilimumab to block the interaction between CTLA-4 and its ligands, CD80 and CD86.
-
Methodology: Standard ELISA and cell-based signaling assays were used. For the cell-based assay, a Jurkat T-cell line expressing a luciferase reporter gene under the control of the NFAT promoter was co-cultured with CHO cells expressing human CTLA-4 and the respective ligands. The degree of signaling inhibition was measured by luciferase activity.[4]
2. In Vivo Tumor Models:
-
Purpose: To evaluate the anti-tumor efficacy of this compound and ipilimumab.
-
Methodology: Human CTLA-4 knock-in (hCTLA-4 KI) mice were subcutaneously implanted with MC38 colon adenocarcinoma cells. Once tumors were established, mice were treated with this compound, ipilimumab, or an isotype control antibody. Tumor volume was measured regularly to assess treatment efficacy.[4][11]
3. Flow Cytometry Analysis of T Cell Populations:
-
Purpose: To quantify the effects of this compound and ipilimumab on different T cell subsets, particularly Tregs.
-
Methodology: Tumors and peripheral lymphoid organs were harvested from treated mice. Tissues were dissociated into single-cell suspensions and stained with fluorescently labeled antibodies against various T cell markers (e.g., CD4, CD8, FoxP3, Ki-67). The stained cells were then analyzed using a flow cytometer to determine the percentage and proliferation status of different T cell populations.[5]
4. Toxicology Studies:
-
Purpose: To assess the safety profile of this compound in comparison to ipilimumab.
-
Methodology: hCTLA-4 KI mice were administered multiple doses of this compound or ipilimumab over a four-week period. Tissues from various organs, including the gastrointestinal tract and liver, were collected for histopathological analysis to evaluate signs of toxicity.[7][11]
Visualizations
Signaling Pathways and Mechanisms
Below are diagrams illustrating the proposed mechanisms of action for ipilimumab and this compound, as well as a depiction of the experimental workflow for evaluating anti-tumor efficacy.
Caption: Comparative mechanisms of Ipilimumab and this compound.
Caption: Workflow for in vivo anti-tumor efficacy studies.
References
- 1. GigaGen Publishes Research Describing Novel Mechanism of [globenewswire.com]
- 2. GigaGen Publishes Research Describing Novel Mechanism of Action and Therapeutic Potential of its anti-CTLA-4 Drug Candidate, GIGA-564 [grifols.com]
- 3. GigaGen Publishes Research Describing Novel Mechanism of Action and Therapeutic Potential of its anti-CTLA-4 Drug Candidate, GIGA-564 - BioSpace [biospace.com]
- 4. gigagen.com [gigagen.com]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. GigaGen Presents IND-Enabling Data and Phase 1 Trial Strategy for its Novel Anti CTLA 4 Oncology Drug Candidate GIGA 564 at SITC 2023 [grifols.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. GigaGen Doses First Patient in Phase 1 Trial of Anti-CTLA-4 [globenewswire.com]
- 11. jitc.bmj.com [jitc.bmj.com]
Safety Operating Guide
Personal protective equipment for handling GAT564
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of GAT564, a potent small molecule kinase inhibitor. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on established protocols for handling similar cytotoxic and investigational compounds.
Immediate Safety and Handling Precautions
All personnel must be thoroughly trained on the hazards and handling procedures for this compound before commencing any work. This compound is suspected of causing cancer and may damage fertility or the unborn child.[1][2][3] It is harmful if swallowed and causes skin and serious eye irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary control measure to prevent exposure. The following PPE is mandatory when handling this compound in any form (solid powder or solution):
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves compliant with ASTM D-6978.[4] The outer glove should be changed immediately upon contamination. | Provides a robust barrier against skin contact and absorption.[5][6] |
| Body Protection | Disposable, low-permeability, solid-front gown with long sleeves and elastic cuffs. | Prevents contamination of personal clothing and skin.[7] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4][7] | Protects against splashes, aerosols, and airborne particles entering the eyes or face. |
| Respiratory Protection | An approved and fit-tested respirator is required if there is a risk of aerosol or dust generation, particularly when handling the powdered form. | Prevents inhalation of the compound, a primary route of exposure.[7] |
Engineering Controls
Work with this compound must be conducted within a dedicated, certified chemical fume hood or a Class II, Type B biological safety cabinet that is exhausted to the outside.[7][8] This minimizes the risk of inhalation exposure and environmental contamination.
Operational Plans: From Receipt to Disposal
A structured workflow is critical for the safe management of this compound within the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage. If a container is damaged, treat it as a spill.[4]
-
The exterior of the primary container should be wiped down before being moved into the designated storage area.[4][8]
-
Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area away from incompatible materials.[9] Storage should be at -20°C for long-term stability.[10]
Preparation of Solutions
-
All weighing and preparation of this compound stock solutions must be performed within a chemical fume hood.
-
Use a dedicated set of equipment (spatulas, weigh boats, etc.) for handling the compound.
-
This compound is soluble in DMSO at concentrations up to 89 mg/mL.[10][11] For cell-based assays, a common stock solution is prepared in DMSO and then further diluted in culture media.
Spill Management
In the event of a spill, evacuate the immediate area and restrict access. Trained personnel wearing appropriate PPE must handle the cleanup using a cytotoxic spill kit.
-
Post a "Caution: Cytotoxic Drug Spill" sign.[2]
-
Cover the spill with absorbent material from the spill kit.
-
Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with sterile water, and finally decontaminate with 70% isopropyl alcohol.[12]
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Stream | Disposal Container | Procedure |
| Solid Waste | Yellow or black puncture-proof, labeled hazardous waste container.[12] | Includes contaminated gloves, gowns, weigh boats, pipette tips, and other labware. |
| Liquid Waste | Labeled, leak-proof hazardous waste container. | Includes unused solutions and contaminated media. Do not dispose of down the drain.[12] |
| Sharps Waste | Red-colored, puncture-proof sharps container labeled as "Cytotoxic Waste".[2][13] | Includes needles, syringes, and glass vials that have come into contact with this compound. |
Containers should be sealed when three-quarters full and moved to a designated hazardous waste accumulation area for pickup by certified personnel.[12]
Quantitative Data Summary
The following tables summarize key data for this compound, using Gefitinib as a representative compound for physical, chemical, and toxicity properties.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄ClFN₄O₃ | [12][14] |
| Molecular Weight | 446.9 g/mol | [11][12] |
| Appearance | White to tan crystalline solid | [11] |
| Melting Point | 119-120°C | [11] |
| Solubility | DMSO: ~89 mg/mLEthanol: ~4.5 mg/mLWater: <1 mg/mL | [10][11] |
| pKa | 5.4 and 7.2 | [12] |
Toxicity and Hazard Information
| Hazard Classification | Statement | Reference |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [2][3] |
| Carcinogenicity | Category 2: Suspected of causing cancer. | [1][2][3] |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child. | [1][2][3] |
| Aquatic Toxicity | Acute 1: Very toxic to aquatic life.Chronic 2: Toxic to aquatic life with long lasting effects. | [2][3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a stock solution for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Calculate the required mass of this compound powder for the desired volume of 10 mM stock solution (Molecular Weight = 446.9 g/mol ). For 1 mL of solution, weigh out 4.469 mg of this compound.[11]
-
Carefully transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.[11]
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store aliquots at -20°C.
Cell Viability Assay (CCK-8 Method)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Human non-small cell lung cancer cell line (e.g., HCC-827)
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL in 100 µL of culture medium.[15]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell blank control.
-
Incubate the cells with the compound for 72 hours.[15]
-
Add 10 µL of CCK-8 reagent to each well and incubate for an additional 2 hours.[15]
-
Measure the absorbance of each well at 450 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Visualizations
This compound Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][16] It competitively binds to the ATP-binding site of the enzyme, blocking autophosphorylation and subsequent downstream signaling cascades that are crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6][14]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for conducting in vitro experiments with this compound, from solution preparation to data analysis.
Caption: Experimental workflow for a this compound cell-based viability assay.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 11. benchchem.com [benchchem.com]
- 12. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gefitinib - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
